CAY10581
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: CAY10581 and its Mechanism of Action in IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology due to its role in mediating immune suppression. This technical guide provides a comprehensive overview of the mechanism of action of CAY10581, a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme. This document details the quantitative inhibitory activity of this compound, the experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Introduction to IDO1 and its Role in Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] This enzymatic activity has profound implications for immune regulation. In the tumor microenvironment, the expression of IDO1 is often upregulated, leading to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of L-tryptophan in the local environment starves proliferating T-cells, which are highly dependent on this essential amino acid, leading to cell cycle arrest and anergy.
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, actively suppress effector T-cell function and promote the differentiation and activity of regulatory T-cells (Tregs).
Together, these effects create an immunosuppressive shield that allows tumor cells to evade immune surveillance and destruction.[1][2] Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.
This compound: A Potent Naphthoquinone-Based IDO1 Inhibitor
This compound is a synthetic, pyranonaphthoquinone derivative that has been identified as a highly potent inhibitor of the IDO1 enzyme.[3] It belongs to a class of compounds developed through the elaboration of the natural product menadione.[3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1018340-07-2 |
Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of IDO1 in enzymatic assays. The key quantitative parameter for its inhibitory activity is its half-maximal inhibitory concentration (IC50).
| Compound | IC₅₀ (nM) | Inhibition Type |
| This compound | 55 | Reversible, Uncompetitive |
Table 1: In vitro inhibitory activity of this compound against IDO1.
Mechanism of Action: Uncompetitive Inhibition
This compound exhibits an uncompetitive mode of inhibition against IDO1.[3] This means that the inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming a non-productive enzyme-substrate-inhibitor (ESI) complex. This mode of inhibition is significant as it suggests that this compound binds to a site on the enzyme that only becomes available or fully formed after the substrate, L-tryptophan, has bound to the active site.
References
CAY10581: A Technical Guide to a Reversible Uncompetitive IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway, IDO1 creates an immunosuppressive microenvironment. This is achieved through tryptophan depletion, which inhibits the proliferation of effector T cells, and the production of kynurenine and its metabolites, which promote the generation of regulatory T cells. Consequently, the development of potent and specific IDO1 inhibitors is a key strategy in cancer immunotherapy.
This technical guide provides an in-depth overview of CAY10581, a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols for its characterization, aimed at supporting researchers and professionals in the field of drug discovery and development.
Mechanism of Action: Uncompetitive Inhibition
This compound exhibits an uncompetitive mode of inhibition towards IDO1. This means that the inhibitor binds exclusively to the enzyme-substrate complex (E-S), and not to the free enzyme. This binding event forms a non-productive enzyme-substrate-inhibitor (E-S-I) complex, which prevents the formation of the product. A hallmark of uncompetitive inhibition is that it becomes more potent as the substrate concentration increases. Kinetically, this is observed as a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.
The relationship between the enzyme, substrate, and uncompetitive inhibitor can be visualized as follows:
The Role of CAY10581 in the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of available tryptophan not utilized for protein synthesis.[1] This complex pathway is a critical regulator of immune responses and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and psychiatric conditions.[1][2] The initial and rate-limiting step of this pathway is catalyzed by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[3] CAY10581 is a potent, reversible, and uncompetitive inhibitor of IDO1.[4] By targeting the entry point of the kynurenine pathway, this compound represents a significant tool for investigating the roles of this pathway in health and disease and holds potential as a therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the kynurenine pathway, supplemented with experimental protocols and data presentation.
Data Presentation
This compound is a pyranonaphthoquinone derivative that exhibits high potency as an IDO1 inhibitor.[5][6] The quantitative data available for this compound primarily pertains to its direct inhibitory activity on IDO1.
| Parameter | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [4] |
| Mechanism of Action | Reversible, uncompetitive inhibitor | [4] |
| IC₅₀ | 55 nM | [5] |
| Molecular Formula | C₂₂H₂₁NO₄ | [4] |
| Molecular Weight | 363.4 g/mol | [4] |
Mandatory Visualization
Caption: The Kynurenine Pathway and this compound Inhibition.
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
IDO1 Induction: The following day, treat the cells with IFN-γ (e.g., 50 ng/mL final concentration) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium containing a known concentration of L-Tryptophan (e.g., 200 µM).
-
Remove the IFN-γ-containing medium from the cells and add 100 µL of the this compound/L-Tryptophan medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
Carefully collect 80 µL of the cell culture supernatant from each well.
-
Add 20 µL of 30% TCA to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 x g for 10 minutes.
-
Transfer 50 µL of the clarified supernatant to a new 96-well plate.
-
Add 50 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a spectrophotometer.
-
Data Analysis: The concentration of kynurenine is proportional to the absorbance. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of multiple kynurenine pathway metabolites in biological samples (e.g., plasma, cell culture supernatant).
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standards (stable isotope-labeled versions of the analytes)
-
Methanol
-
Formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 10 µL of the internal standard mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: ramp to 95% B
-
8-10 min: hold at 95% B
-
10-10.1 min: return to 5% B
-
10.1-15 min: re-equilibrate at 5% B
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify each analyte and its corresponding internal standard. The specific precursor-to-product ion transitions for each metabolite must be optimized beforehand.
-
-
Data Analysis:
-
Generate a calibration curve for each analyte using known concentrations of standards.
-
Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Caption: Workflow for this compound activity assessment.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the kynurenine pathway in various physiological and pathological processes. As a potent and specific inhibitor of IDO1, it effectively modulates the entry of tryptophan into this critical metabolic route. While direct quantitative data on its effects on all downstream metabolites remains to be fully characterized in the public literature, its mechanism of action provides a clear framework for predicting a reduction in the overall flux of the pathway. The experimental protocols provided herein offer a starting point for researchers to investigate the impact of this compound in their specific models of interest. Further research is warranted to fully delineate the in vivo pharmacokinetic and pharmacodynamic properties of this compound and its potential as a therapeutic agent in diseases characterized by dysregulated kynurenine pathway metabolism.
References
- 1. Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the indoleamine 2,3-dioxygenase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment is a significant mechanism of immune evasion, leading to the suppression of anti-tumor immune responses. By inhibiting IDO1, this compound has the potential to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its use in cancer immunology research.
Introduction to this compound and its Target: IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed by tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment. This overexpression leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 creates a tryptophan-deficient environment. T cells, particularly effector T cells, are highly sensitive to tryptophan levels, and its depletion leads to cell cycle arrest and anergy.
-
Kynurenine Accumulation: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites act as signaling molecules that promote the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
This compound, by inhibiting IDO1, aims to counteract these immunosuppressive mechanisms, thereby restoring the function of anti-tumor immune cells.
Mechanism of Action of this compound
This compound is a reversible and uncompetitive inhibitor of IDO1. This means that it binds to the enzyme-substrate complex, preventing the catalytic conversion of tryptophan to N-formylkynurenine. This mode of inhibition is distinct from competitive inhibitors, which bind to the active site of the free enzyme.
The inhibition of IDO1 by this compound leads to:
-
Restoration of Tryptophan Levels: By blocking tryptophan catabolism, this compound helps to maintain tryptophan concentrations within the tumor microenvironment, thereby supporting the proliferation and effector function of anti-tumor T cells.
-
Reduction of Kynurenine Levels: Inhibition of IDO1 decreases the production of immunosuppressive kynurenine metabolites, reducing the recruitment and activation of Tregs and MDSCs.
The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, rendering the tumor more susceptible to immune-mediated killing.
Quantitative Data for this compound
Currently, publicly available quantitative data specifically for this compound in various cancer immunology assays is limited. The following table summarizes the known information. Researchers are encouraged to generate dose-response curves and further quantitative data for their specific experimental systems.
| Parameter | Value/Result | Cell Type/System | Reference |
| IC50 | 55 nM | Recombinant Human IDO1 | [1] |
| Cell Viability | Minimal impact on cell viability at 100 µM after 24 hours. | Not specified | [2] |
| Growth Inhibition Reversal | Abrogated the growth inhibition induced by IFN-gamma (50 ng/ml). | Mesenchymal stem cells (MSCs) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
IDO1-Mediated Immunosuppression and this compound Intervention
Caption: IDO1 pathway and this compound inhibition.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: In vitro workflow for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
IDO1 Activity Assay (Kynurenine Measurement)
This protocol is designed to measure the enzymatic activity of IDO1 in cell lysates or recombinant enzyme preparations by quantifying the production of kynurenine.
Materials:
-
This compound
-
Recombinant human IDO1 enzyme or cell lysate from IFN-γ-stimulated cells
-
L-Tryptophan
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader (480 nm)
Procedure:
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer to achieve the desired final concentrations.
-
Enzyme/Lysate Preparation: Dilute the recombinant IDO1 enzyme or cell lysate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme/lysate preparation. Then, add the different concentrations of this compound or vehicle control (DMSO).
-
Initiate Reaction: Add L-tryptophan (final concentration, e.g., 200 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 30% TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Color Development: Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each sample and determine the IC50 value of this compound.
T Cell Proliferation Assay (CFSE-based)
This protocol assesses the effect of this compound on the proliferation of T cells in a co-culture system with IDO1-expressing cancer cells.
Materials:
-
This compound
-
IDO1-expressing cancer cell line (e.g., IFN-γ-treated)
-
Human or mouse T cells (e.g., from PBMCs or splenocytes)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Label T cells with CFSE: Resuspend T cells in PBS and add CFSE to the desired final concentration (e.g., 1-5 µM). Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding cold complete medium. Wash the cells twice with complete medium.
-
Prepare Cancer Cells: Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere overnight. If necessary, treat with IFN-γ to induce IDO1 expression.
-
Set up Co-culture: Add the CFSE-labeled T cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio.
-
Treatment: Add serial dilutions of this compound or vehicle control to the co-culture wells.
-
T Cell Activation: Add T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies) to the wells.
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a CO2 incubator.
-
Cell Staining: Harvest the cells and stain with fluorescently-labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) in FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the T cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.
-
Data Analysis: Quantify the percentage of proliferated T cells in each condition. Plot the percentage of proliferation against the concentration of this compound to determine its effect.
In Vivo Syngeneic Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse syngeneic tumor model.
Materials:
-
This compound
-
Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)
-
Immunocompetent mice (e.g., BALB/c, C57BL/6, matched to the cell line)
-
Vehicle for this compound (e.g., PEG400, Tween 80, saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inject a known number of tumor cells (e.g., 1x10^6) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment Groups: Randomize the mice into different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize the mice and collect tumors and relevant tissues (e.g., spleen, lymph nodes) for further analysis.
-
Data Analysis: Plot the average tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the anti-tumor effect of this compound.
-
Immunophenotyping (Optional): Analyze the immune cell populations within the tumors and lymphoid organs by flow cytometry or immunohistochemistry to understand the immunological mechanism of action.
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1 pathway in cancer immunology. Its potent and specific inhibitory activity makes it an ideal candidate for preclinical studies aimed at reversing tumor-induced immunosuppression. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of this compound and to further elucidate its potential as a component of novel cancer immunotherapy strategies. As with any experimental compound, it is crucial to perform careful dose-response studies and to include appropriate controls to ensure the validity and reproducibility of the results.
References
CAY10581 and Tumor Immune Escape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor immune escape is a critical mechanism by which cancer cells evade destruction by the host's immune system. A key player in this process is the enzyme Indoleamine 2,3-dioxygenase (IDO), which creates an immunosuppressive tumor microenvironment. CAY10581 is a reversible uncompetitive inhibitor of IDO, showing potential in overcoming tumor immune escape. This technical guide provides an in-depth overview of the role of this compound in modulating tumor immunity, with a focus on its interplay with the IKKβ/NF-κB and STAT3 signaling pathways. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction: The Role of IDO in Tumor Immune Escape
Cancer cells employ various strategies to evade immune surveillance, a process termed tumor immune escape. One of the key metabolic pathways exploited by tumors is the catabolism of the essential amino acid tryptophan, primarily mediated by the enzyme Indoleamine 2,3-dioxygenase (IDO1).
IDO1 catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). This enzymatic activity leads to two main immunosuppressive effects within the tumor microenvironment (TME):
-
Tryptophan Depletion: The depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity, as they are highly sensitive to low tryptophan levels. This can lead to T cell anergy and apoptosis[1][2].
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes an immunosuppressive environment by inducing the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[1][2][3].
Elevated IDO1 expression has been observed in a wide range of human cancers and is often associated with a poor prognosis[2]. Therefore, inhibiting IDO1 activity presents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immune responses.
This compound: A Reversible Uncompetitive Inhibitor of IDO
This compound is a small molecule that acts as a reversible uncompetitive inhibitor of the IDO1 enzyme. Its inhibitory action aims to restore the levels of tryptophan and reduce the concentration of immunosuppressive kynurenine metabolites within the TME, thereby unleashing the anti-tumor activity of the immune system.
Quantitative Data
While extensive quantitative data for this compound's effects on downstream signaling pathways in the context of tumor immune escape are not widely published, the following table summarizes representative data for potent IDO1 inhibitors, which can be used as a benchmark for evaluating this compound's efficacy.
| Parameter | Description | Representative Value (IDO Inhibitors) | Reference |
| IDO1 Enzymatic Inhibition (IC50) | Concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. | 10 - 100 nM | [4] |
| Kynurenine Reduction in Cell Culture (IC50) | Concentration of the inhibitor required to reduce kynurenine production in IFN-γ stimulated cancer cells by 50%. | 50 - 500 nM | [5] |
| T-cell Proliferation Rescue (EC50) | Concentration of the inhibitor required to restore 50% of the maximal T-cell proliferation in a co-culture with IDO1-expressing tumor cells. | 100 - 1000 nM | [1] |
| PD-L1 Expression Modulation | IDO1 inhibition can lead to both up- and down-regulation of PD-L1, depending on the tumor context. | Context-dependent | [4] |
| STAT3 Phosphorylation | IDO1 inhibition can paradoxically increase STAT3 phosphorylation in some models. | Variable | [6] |
Interplay with Key Signaling Pathways
The immunosuppressive effects of IDO1 are intricately linked to major signaling pathways that govern inflammation and immunity, notably the IKKβ/NF-κB and STAT3 pathways. This compound, by inhibiting IDO1, can indirectly modulate these critical pathways.
The IKKβ/NF-κB Signaling Axis
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. The IκB kinase (IKK) complex, particularly IKKβ, is a key activator of the canonical NF-κB pathway. In the context of the TME, chronic NF-κB activation can promote tumor growth and immune evasion[7][8].
Interestingly, the IDO1 gene promoter contains binding sites for NF-κB subunits. Furthermore, a positive feedback loop has been identified where tumor-derived IL-6 can activate the STAT3-NF-κB pathway, leading to increased IDO1 expression in myeloid-derived suppressor cells (MDSCs)[9]. By inhibiting IDO1, this compound may disrupt this feedback loop, although the precise downstream consequences on NF-κB activity require further investigation.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and immune suppression[10][11][12]. Constitutive activation of STAT3 is common in many cancers and is associated with a poor prognosis.
The relationship between IDO1 and STAT3 is complex and appears to be bidirectional:
-
STAT3 Regulates IDO1: As mentioned, STAT3, in conjunction with NF-κB, can drive the expression of IDO1 in MDSCs within the TME[9].
-
IDO1 Inhibition Activates STAT3: Paradoxically, recent studies have shown that inhibiting IDO1 can lead to the activation of the STAT3 pathway in tumor cells. This is thought to be mediated by an increase in IL-6 secretion from monocytes and macrophages upon IDO1 inhibition. Activated STAT3 can then promote tumor cell survival, potentially counteracting the anti-tumor immune response and representing a mechanism of resistance to IDO1 inhibitors[6].
This paradoxical effect highlights the complexity of targeting the TME and underscores the need for combination therapies.
Regulation of PD-L1 Expression
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein expressed on tumor cells and other cells in the TME. Its interaction with the PD-1 receptor on T cells leads to T cell exhaustion and inactivation. The expression of PD-L1 can be influenced by the IDO1 pathway. Upregulation of IL-6 and activation of the JAK/STAT pathway, which can be downstream effects of IDO1 activity, are associated with increased PD-L1 expression[4]. Therefore, by modulating these upstream signals, this compound may indirectly affect PD-L1 levels on tumor cells, although the net effect can be context-dependent.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits IDO1, impacting T-cell function and key signaling pathways.
Caption: Workflow for evaluating this compound's effects on tumor and immune cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
IDO1 Enzyme Activity Assay (Kynurenine Measurement)
This assay quantifies the enzymatic activity of IDO1 by measuring the production of kynurenine in cell culture supernatants.
Materials:
-
Tumor cell line known to express IDO1 upon stimulation (e.g., SK-OV-3, HeLa).
-
Recombinant human IFN-γ.
-
This compound.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA).
-
p-Dimethylaminobenzaldehyde (DMAB) reagent.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight[5].
-
IDO1 Induction: The next day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression[5].
-
Inhibitor Treatment: Simultaneously, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the supernatant from each well.
-
Kynurenine Detection:
-
Add 10 µL of 6.1 N TCA to each 140 µL supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine[13].
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.
-
Measure the absorbance at 480 nm using a microplate reader[13].
-
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value for this compound.
T-Cell Proliferation Assay (Co-culture)
This assay assesses the ability of this compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing tumor cells.
Materials:
-
IDO1-expressing tumor cells.
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells.
-
This compound.
-
Cell proliferation dye (e.g., CFSE).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
Flow cytometer.
Protocol:
-
Tumor Cell Seeding: Seed IDO1-expressing tumor cells in a 96-well plate and induce IDO1 expression with IFN-γ as described above.
-
T-Cell Labeling: Label PBMCs or isolated T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
Add the labeled T cells to the wells containing the tumor cells at a suitable effector-to-target ratio (e.g., 10:1).
-
Add T-cell activation stimuli.
-
Add varying concentrations of this compound to the co-culture.
-
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T-cell population[1].
-
-
Data Analysis: Quantify the percentage of proliferated T cells in each condition and determine the EC50 for this compound's ability to rescue T-cell proliferation.
Western Blot for Signaling Proteins
This protocol details the detection of key signaling proteins (pSTAT3, p-p65, PD-L1) to assess the impact of this compound on their expression and activation.
Materials:
-
Tumor cells and/or immune cells treated as in the co-culture assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-p-p65, anti-p65, anti-PD-L1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated and total proteins across different treatment conditions[14][15].
Conclusion and Future Directions
This compound, as an inhibitor of IDO1, holds therapeutic promise in the realm of cancer immunotherapy by targeting a key mechanism of tumor immune escape. Its ability to restore T-cell function by mitigating tryptophan depletion and kynurenine accumulation is a critical first step. However, the intricate interplay with signaling pathways such as IKKβ/NF-κB and STAT3 reveals a more complex picture. The potential for paradoxical activation of pro-survival pathways like STAT3 highlights the importance of a deeper understanding of the TME's response to IDO1 inhibition.
Future research should focus on:
-
Comprehensive Profiling of this compound: Elucidating the precise quantitative effects of this compound on a wider range of immune cell subsets and signaling pathways.
-
Combination Therapies: Investigating synergistic combinations of this compound with other immunotherapies, such as checkpoint inhibitors targeting PD-1/PD-L1, or with inhibitors of pathways that may be paradoxically activated, like the JAK/STAT3 pathway.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based therapies.
By addressing these areas, the full therapeutic potential of this compound and other IDO1 inhibitors can be realized in the fight against cancer.
References
- 1. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. assaygenie.com [assaygenie.com]
- 8. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of intravenous ciprofloxacin. Studies in vivo and in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IDO1 Activity Predicts Lung Toxicity in Patients with Unresectable Stage III NSCLC and Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Investigating CAY10581: Information on T-Cell Suppression Effects Currently Unavailable
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the effects of the compound CAY10581 on T-cell suppression.
Efforts to gather data on the mechanism of action, quantitative effects, and relevant signaling pathways of this compound in the context of T-lymphocyte modulation did not yield any specific results. Consequently, the creation of an in-depth technical guide, including data tables, detailed experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time.
The search encompassed a wide range of queries related to this compound, including its potential as a histone acetyltransferase (HAT) inhibitor, its influence on regulatory T-cells (Tregs) and the transcription factor FOXP3, and its impact on cytokine production. However, the search results remained general, focusing on broader concepts of T-cell suppression, the roles of HATs and histone deacetylases (HDACs) in immune regulation, and established methodologies for T-cell assays. There was no direct mention or experimental data linked to this compound.
This lack of information suggests that this compound may be a novel or less-studied compound within the public domain of scientific research concerning T-cell immunology. It is possible that research into its biological effects is in early stages and has not yet been published.
For researchers, scientists, and drug development professionals interested in the potential immunomodulatory properties of novel compounds, this information gap highlights an area for potential future investigation. Standard experimental protocols for assessing T-cell suppression, as outlined in various immunological research articles, could be adapted to investigate the effects of this compound. These would typically include:
-
In vitro T-cell proliferation assays: To determine the effect of this compound on the proliferation of different T-cell subsets (e.g., CD4+, CD8+) upon stimulation.
-
Regulatory T-cell suppression assays: To assess if this compound enhances or inhibits the suppressive function of Tregs on effector T-cells.
-
Cytokine profiling: To measure the impact of this compound on the production of key cytokines involved in T-cell activation and suppression, such as IL-2, IFN-γ, and TGF-β.
-
FOXP3 expression analysis: To determine if this compound modulates the expression of the key Treg transcription factor, FOXP3.
-
Histone acetyltransferase (HAT) activity assays: To confirm if this compound acts as a HAT inhibitor and to determine its potency and selectivity.
Below are generalized representations of a potential experimental workflow and a relevant signaling pathway that could be investigated once data on this compound becomes available.
Potential Experimental Workflow
Caption: A generalized workflow for in vitro T-cell suppression assays.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical model of this compound inhibiting a HAT in T-cells.
It is important to reiterate that the above diagrams are based on general immunological principles and do not reflect any known effects of this compound. Further empirical research is required to elucidate the specific biological activities of this compound.
The Impact of CAY10581 on Tryptophan Metabolism in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The catabolism of the essential amino acid tryptophan is a key mechanism of immune evasion employed by tumor cells. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, rate-limiting enzyme in the primary pathway of tryptophan degradation, the kynurenine (B1673888) pathway. By depleting tryptophan and producing immunosuppressive metabolites, most notably kynurenine, IDO1 fosters an immunotolerant tumor microenvironment, thereby facilitating tumor growth and metastasis. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of CAY10581, a potent, reversible, and uncompetitive inhibitor of IDO1. We will explore its mechanism of action, present quantitative data on its inhibitory activity, and detail the experimental protocols for its evaluation, providing a comprehensive resource for researchers in the field of oncology and drug development.
Introduction to Tryptophan Metabolism in Cancer
Under normal physiological conditions, tryptophan metabolism is essential for protein synthesis and the production of vital molecules such as serotonin (B10506) and melatonin. However, in the context of cancer, the majority of free tryptophan is shunted down the kynurenine pathway.[1][2] This metabolic reprogramming is often driven by the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment.[3][4]
The consequences of upregulated IDO1 activity are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.[5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells.[5]
This dual mechanism effectively dismantles the anti-tumor immune response, allowing cancer cells to evade immune surveillance. The central role of IDO1 in this process has made it a prime target for therapeutic intervention.
This compound: A Naphthoquinone-Based IDO1 Inhibitor
This compound is a member of a novel class of naphthoquinone-based IDO1 inhibitors.[1] It is a pyranonaphthoquinone derivative identified as a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme.[1]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. As an uncompetitive inhibitor, it is believed to bind to the enzyme-substrate complex, preventing the conversion of tryptophan to N-formylkynurenine, the initial step in the kynurenine pathway.[1][6] This inhibition leads to:
-
Restoration of Tryptophan Levels: By blocking tryptophan catabolism, this compound helps to restore tryptophan concentrations within the tumor microenvironment, thereby supporting the function and proliferation of anti-tumor T cells.
-
Reduction of Kynurenine Production: Inhibition of IDO1 by this compound significantly reduces the production of the immunosuppressive metabolite kynurenine, mitigating its downstream effects on T cell function and differentiation.
The overall impact is a shift in the tumor microenvironment from an immunotolerant to an immunogenic state, rendering the tumor more susceptible to immune-mediated clearance.
Figure 1: this compound inhibits IDO1, blocking tryptophan catabolism and immune suppression.
Quantitative Data
The inhibitory potency of this compound and its analogs has been determined through in vitro enzymatic assays. The following table summarizes key quantitative data from the foundational study by Kumar et al. (2008). This compound is identified as compound 41 in this publication.[1][7]
| Compound | IDO1 IC50 (µM) | IDO1 Ki (nM) | Notes |
| This compound (41) | 0.061 | 61 | A potent pyranonaphthoquinone derivative.[1][7] |
| Menadione (5) | 1.0 | - | A less potent naphthoquinone precursor.[1][8] |
| Annulin B | - | 120 | A natural product that inspired the naphthoquinone scaffold.[1] |
| 1-MT (1-methyl-tryptophan) | - | ~30,000 | A commonly used reference IDO inhibitor.[1] |
| Compound 36 | - | 70 | A potent analog of this compound.[1][7] |
| Compound 50 | - | 66 | A potent analog of this compound.[1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
IDO1 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[9]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction mixture, the test compound at various concentrations, and the purified recombinant IDO1 enzyme. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of, for example, 400 µM.[9]
-
Incubation: Incubate the plate at 37°C for a defined period, typically 30-60 minutes.[1]
-
Reaction Termination: Stop the reaction by adding TCA to a final concentration of 3% (w/v).[9]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[9]
-
Kynurenine Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader. The absorbance is proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the IDO1 Enzyme Inhibition Assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[2]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell viability by 50%).
In Vivo Efficacy Studies in Syngeneic Mouse Models
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine cancer cell line that expresses IDO1 (e.g., B16-F10 melanoma, CT26 colon carcinoma)[10][11]
-
Test compound (IDO1 inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the murine cancer cells into the flank of the syngeneic mice.[3]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the IDO1 inhibitor and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Growth Monitoring: Continue to measure tumor volume at regular intervals throughout the study.
-
Pharmacodynamic Analysis (Optional): At specified time points, blood and tumor tissue can be collected to measure tryptophan and kynurenine levels by HPLC or LC-MS/MS to confirm target engagement.
-
Endpoint and Data Analysis: At the end of the study (defined by tumor size or a set time point), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the anti-tumor efficacy of the IDO1 inhibitor.
Figure 3: General workflow for in vivo efficacy studies of an IDO1 inhibitor.
Conclusion
This compound represents a potent inhibitor of IDO1 from the novel class of naphthoquinone-based compounds. Its ability to block the immunosuppressive kynurenine pathway by inhibiting tryptophan catabolism underscores its potential as a valuable tool for cancer research and as a lead compound for the development of new cancer immunotherapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other IDO1 inhibitors. Future in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound in preclinical cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond immunosuppression: reconsidering indoleamine 2,3-dioxygenase as a pathogenic element of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Preliminary Studies on CAY10581 and its Class of Compounds in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: CAY10581 is intended for research purposes only and is not for human or veterinary use. The following information is a synthesis of publicly available data on this compound and its broader class of Indoleamine 2,3-dioxygenase (IDO) inhibitors, intended to provide a technical overview for research and development professionals.
Introduction
This compound is a potent, reversible, and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[2] In the context of oncology, the overexpression of IDO1 by tumor cells or antigen-presenting cells within the tumor microenvironment is a significant mechanism of immune evasion.[3][4] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][5] This creates a tolerogenic environment that allows tumors to escape immune surveillance.[4][6]
This compound belongs to a class of naphthoquinone-based IDO inhibitors.[1][7] Preclinical studies on compounds within this class have demonstrated their potential to reactivate anti-tumor immune responses.[8][9] This guide provides an in-depth look at the preliminary data, mechanism of action, and experimental protocols relevant to this compound and its analogues.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related naphthoquinone-based IDO inhibitors from foundational preclinical studies.
Table 1: In Vitro Inhibitory Activity of Naphthoquinone-Based Compounds against IDO1
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| This compound | 55 | - | Uncompetitive | [1] |
| Menadione (Vitamin K3) | 1,000 | - | - | [7] |
| Compound 36 | - | 70 | - | [7] |
| Compound 41 | - | 61 | - | [7] |
| Annulin B | - | - | - | [7] |
| 1-Methyl-D-tryptophan (1-MT) | - | 34,000 | Competitive | [9] |
Note: Compounds 36 and 41 are pyranonaphthoquinone derivatives described in Kumar et al., 2008.[7]
Mechanism of Action
This compound and its analogues function by inhibiting the enzymatic activity of IDO1. As an uncompetitive inhibitor, this compound is believed to bind to the enzyme-substrate complex. This mode of inhibition can be highly effective, as its potency increases with higher substrate (tryptophan) concentrations.
The downstream effects of IDO1 inhibition are multifaceted and primarily centered on reversing the immunosuppressive tumor microenvironment:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of tryptophan, an amino acid essential for T cell proliferation and function.
-
Reduction of Kynurenine Production: By blocking IDO1, the production of kynurenine and its derivatives is decreased. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), which mediates many of the immunosuppressive effects.[10]
-
Enhanced T Cell and NK Cell Activity: With restored tryptophan levels and reduced kynurenine, the cytotoxic activity of effector T cells and NK cells against tumor cells is enhanced.
-
Decreased Regulatory T Cell (Treg) Function: The IDO1 pathway is known to promote the differentiation and activation of Tregs.[5] Inhibition of this pathway can therefore reduce the population and suppressive function of these cells.
Signaling Pathway
The following diagram illustrates the central role of the IDO1 pathway in tumor immune evasion and the point of intervention for inhibitors like this compound.
Caption: The IDO1 pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of naphthoquinone-based IDO inhibitors.
1. IDO1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of test compounds against recombinant human IDO1.
-
Protocol:
-
Recombinant human IDO1 is expressed and purified.
-
The assay is conducted in a buffer containing potassium phosphate, ascorbic acid, methylene (B1212753) blue, and catalase.
-
A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and added to the assay wells.
-
The enzymatic reaction is initiated by adding L-tryptophan.
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding trichloroacetic acid.
-
The mixture is then incubated at 65°C to convert N-formylkynurenine to kynurenine.
-
Kynurenine concentration is measured by adding Ehrlich's reagent and reading the absorbance at 490 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based IDO1 Activity Assay
-
Objective: To assess the ability of test compounds to inhibit IDO1 activity in a cellular context.
-
Protocol:
-
HEK293 cells are stably transfected to express human IDO1.
-
Cells are plated in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing a specific concentration of L-tryptophan and interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compounds are added to the wells at various concentrations.
-
Cells are incubated for 24-48 hours.
-
A sample of the supernatant is collected from each well.
-
The concentration of kynurenine in the supernatant is measured as described in the enzyme inhibition assay.
-
The effect of the compound on cell viability is assessed in parallel using an MTT or similar assay to rule out cytotoxicity.
-
3. In Vivo Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of IDO inhibitors in a preclinical animal model.
-
Protocol:
-
Syngeneic mouse tumor cells (e.g., B16-F10 melanoma or Lewis Lung Carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (formulated in an appropriate vehicle) is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
For mechanistic studies, tumors and draining lymph nodes can be collected for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and kynurenine/tryptophan ratios (by LC-MS/MS).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an IDO1 inhibitor.
Caption: Preclinical workflow for an IDO1 inhibitor.
Conclusion
This compound is a potent inhibitor of IDO1, a high-value target in immuno-oncology. The preliminary data on its class of naphthoquinone-based inhibitors demonstrate a clear mechanism of action tied to the reversal of tumor-induced immunosuppression. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and development of this compound and similar compounds. Future preclinical studies should focus on comprehensive in vivo efficacy in various tumor models, combination strategies with other immunotherapies such as checkpoint inhibitors, and the identification of predictive biomarkers to guide potential clinical development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. amsbio.com [amsbio.com]
- 4. news-medical.net [news-medical.net]
- 5. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
CAY10581: A Technical Guide to a Potent Tool for Interrogating IDO1 Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By depleting the essential amino acid tryptophan and generating bioactive metabolites, collectively known as kynurenines, IDO1 plays a critical role in creating an immunosuppressive microenvironment.[2][3] This function has implicated IDO1 in a range of physiological and pathological processes, most notably in cancer immune evasion, where it is a key therapeutic target.[3][4] Beyond its enzymatic function, emerging evidence suggests a non-enzymatic signaling role for IDO1, further expanding its biological significance.
CAY10581 has emerged as a valuable research tool for dissecting the multifaceted roles of IDO1. It is a potent, reversible, and uncompetitive inhibitor of IDO1, offering a high degree of specificity for studying its biological functions.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying IDO1 signaling pathways.
This compound: Mechanism of Action and Quantitative Data
This compound is a pyranonaphthoquinone derivative that acts as a highly specific and reversible uncompetitive inhibitor of IDO1.[5][6] An uncompetitive inhibitor binds only to the enzyme-substrate complex, forming an inactive enzyme-substrate-inhibitor complex.[7] This mode of inhibition is distinct from competitive inhibitors, which bind to the active site, and non-competitive inhibitors, which can bind to both the free enzyme and the enzyme-substrate complex.[7][8]
Quantitative Data for this compound
The inhibitory potency of this compound against IDO1 has been determined in enzymatic assays.
| Compound | Target | IC50 | Inhibition Type | Reference |
| This compound | IDO1 | 55 nM | Reversible, Uncompetitive | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on IDO1 activity.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well UV-transparent microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of a known IDO1 inhibitor as a positive control.
-
Enzyme Reaction:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the serially diluted this compound or control inhibitor to the respective wells.
-
Initiate the reaction by adding the recombinant IDO1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection:
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into the compound's cell permeability and activity against the endogenously expressed enzyme.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)[3]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction[3]
-
This compound (test compound)
-
TCA
-
DMAB reagent
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[3]
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Determine the concentration-dependent inhibition of kynurenine production and calculate the IC50 value.
-
(Optional) Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of this compound. A study has shown that this compound has minimal impact on the viability of T-REx cells at 100 μM after 24 hours.[1]
T-cell Proliferation Assay
This assay evaluates the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
IDO1-expressing cancer cells (as used in the cell-based assay)
-
This compound
-
T-cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
Flow cytometer
Procedure:
-
T-cell Labeling: Label the T-cells with a proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: Co-culture the labeled T-cells with the IDO1-expressing cancer cells (pre-treated with IFN-γ to induce IDO1).
-
Compound Treatment: Add this compound at various concentrations to the co-culture.
-
T-cell Activation: Stimulate the T-cells with anti-CD3/CD28 beads or another suitable mitogen.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze the T-cell proliferation by measuring the dilution of the proliferation dye using a flow cytometer.
-
Data Analysis: Quantify the percentage of proliferating T-cells in the presence and absence of this compound to determine its ability to reverse IDO1-mediated immunosuppression.
Visualizing IDO1 Biology and Experimental Workflows
IDO1 Enzymatic Pathway and Inhibition by this compound
Caption: this compound acts as an uncompetitive inhibitor of IDO1.
IDO1 Downstream Signaling Pathways
Caption: IDO1 activity modulates key downstream signaling pathways.
Experimental Workflow for Cell-Based IDO1 Inhibition Assay
Caption: Workflow for assessing this compound efficacy in a cell-based assay.
This compound as a Tool for Studying IDO1 Signaling
The enzymatic activity of IDO1, leading to tryptophan depletion and kynurenine production, triggers several downstream signaling cascades that contribute to its immunomodulatory and pro-tumorigenic effects. This compound, by specifically inhibiting this enzymatic activity, serves as an invaluable tool to dissect these pathways.
-
GCN2 and mTOR Signaling: Tryptophan depletion activates the GCN2 kinase and inhibits the mTOR pathway, leading to T-cell anergy and apoptosis.[9] By using this compound to block tryptophan catabolism, researchers can investigate the specific contributions of this amino acid stress response to immune cell function. For instance, a study demonstrated that this compound abrogates the growth inhibition induced by IFN-gamma in mesenchymal stem cells, highlighting its ability to counteract the effects of IDO1 activation.[1]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine is a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that can promote the differentiation of regulatory T-cells (Tregs) and suppress anti-tumor immunity.[9] this compound can be employed to prevent kynurenine production, thereby allowing for the study of AhR-dependent signaling in the absence of this endogenous ligand. This is crucial for understanding the role of the IDO1-kynurenine-AhR axis in various cell types.
-
β-catenin and PI3K/Akt Signaling: Recent studies have revealed that IDO1 metabolites can activate pro-proliferative signaling pathways within cancer cells themselves, such as the β-catenin and PI3K/Akt pathways.[10][11][12] By inhibiting kynurenine production with this compound, researchers can investigate the cell-autonomous effects of IDO1 activity on tumor growth and survival, independent of its impact on the immune system.
While this compound is a potent inhibitor of the enzymatic function of IDO1, it is important to note that IDO1 may also possess non-enzymatic, signaling functions. Further research is needed to fully elucidate these roles and to determine if this compound can be used to distinguish between the enzymatic and non-enzymatic activities of IDO1.
Conclusion
This compound is a potent and specific uncompetitive inhibitor of IDO1, making it an essential tool for researchers in immunology, oncology, and drug discovery. Its well-characterized inhibitory activity and mechanism of action allow for the precise interrogation of IDO1's enzymatic function and its downstream consequences. The detailed protocols provided in this guide offer a framework for utilizing this compound to investigate IDO1 biology in both biochemical and cellular contexts. By employing this compound, scientists can further unravel the complex roles of IDO1 in health and disease, paving the way for the development of novel therapeutic strategies targeting this critical immunomodulatory enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Khan Academy [khanacademy.org]
- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDO1 metabolites activate β-catenin signaling to promote cancer cell proliferation and colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IDO1 Metabolites Activate β-catenin Signaling to Promote Cancer Cell Proliferation and Colon Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CAY10581: In Vitro Assay Protocols for IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of CAY10581, a potent and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The following sections outline the necessary reagents, step-by-step procedures for both cell-free enzymatic and cell-based assays, and data analysis methods to determine the inhibitory activity of this compound.
Introduction to IDO1 and this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is implicated in generating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the host's immune system. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can dampen T-cell responses and promote immune tolerance. This makes IDO1 a compelling target for cancer immunotherapy.
This compound is a pyranonaphthoquinone derivative that acts as a highly specific and reversible uncompetitive inhibitor of IDO1.[1] Its ability to block IDO1 activity makes it a valuable tool for studying the biological roles of the kynurenine pathway and for the development of novel anticancer therapeutics.
Data Presentation
The inhibitory potency of this compound on IDO1 activity is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Assay Type | Target | IC50 |
| This compound | Cell-Free Enzymatic Assay | Human Recombinant IDO1 | 55 nM[1] |
Signaling Pathway
The catabolic activity of IDO1 on L-tryptophan is the initial and rate-limiting step of the kynurenine pathway. This compound exerts its effect by inhibiting this enzymatic conversion.
Caption: IDO1 Pathway Inhibition by this compound.
Experimental Protocols
Two primary in vitro assays are recommended for characterizing the inhibitory activity of this compound against IDO1: a cell-free enzymatic assay and a cell-based functional assay.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the inhibition of purified recombinant human IDO1 enzyme activity by this compound. The protocol is based on the quantification of kynurenine, the product of the IDO1-catalyzed reaction.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
Ascorbic Acid
-
Methylene (B1212753) Blue
-
Catalase
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Assay Protocol: a. Add the desired concentration of this compound or vehicle control (DMSO) to the wells of the 96-well plate. b. Add the recombinant IDO1 enzyme to the wells and incubate for a short period to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the reaction mixture to each well. d. Incubate the plate at 37°C for 30-60 minutes. e. Stop the reaction by adding TCA to each well. f. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. g. Centrifuge the plate to pellet any precipitated protein. h. Transfer the supernatant to a new 96-well plate. i. Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development. j. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Cell-Free IDO1 Enzymatic Assay Workflow.
Cell-Based IDO1 Functional Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context. This provides insights into the compound's cell permeability and its effectiveness on the endogenously expressed enzyme.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1. Include wells without IFN-γ as a negative control.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. c. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: a. After incubation, collect the cell culture supernatant. b. Add TCA to the supernatant to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge to pellet the precipitated protein. e. Transfer the clear supernatant to a new 96-well plate. f. Add Ehrlich's reagent and incubate for 10 minutes at room temperature. g. Measure the absorbance at 480 nm.[2]
-
Data Analysis: a. Generate a standard curve using known concentrations of kynurenine to quantify the amount in the samples. b. Calculate the percentage of inhibition of kynurenine production for each this compound concentration relative to the vehicle-treated, IFN-γ-stimulated cells. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Cell-Based IDO1 Functional Assay Workflow.
References
CAY10581: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of CAY10581 in cell-based assays. This compound is a reversible, uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in pathological immunosuppression associated with diseases such as cancer.[1][2]
Quantitative Solubility Data
This compound is supplied as a crystalline solid and exhibits solubility in various organic solvents and aqueous buffers. For optimal results, it is crucial to prepare stock solutions and working dilutions as described below.
| Solvent | Solubility | Concentration (mg/ml) | Concentration (mM) |
| Dimethylformamide (DMF) | Soluble | 10 mg/ml | 27.52 mM |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | 3 mg/ml | 8.26 mM |
| DMF:PBS (pH 7.2) (1:9) | Sparingly Soluble | 0.1 mg/ml | 0.28 mM |
Table 1: Solubility of this compound. The molarity is calculated based on the formula weight of 363.4 g/mol .
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an organic solvent, which can then be further diluted in aqueous buffers or cell culture medium for experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMF or DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (Formula Weight: 363.4), add 275.2 µL of solvent.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to six months.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the organic solvent concentration in the final working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium or Phosphate-Buffered Saline (PBS)
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium to get a 100 µM solution.
-
Further dilute this intermediate solution as needed for your experimental dose-response curve.
-
It is critical to add the diluted compound to the cells immediately after preparation. Do not store aqueous working solutions for more than one day.[2]
Mechanism of Action: IDO Inhibition
This compound acts as a reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO).[1] IDO is a key enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan. In the context of cancer, IDO expressed by tumor cells or antigen-presenting cells can suppress the anti-tumor immune response by depleting tryptophan and producing immunosuppressive metabolites.
Figure 1. this compound inhibits the IDO enzyme, blocking the conversion of tryptophan to kynurenine and thereby mitigating immune suppression.
Experimental Workflow for a Cell-Based Assay
The following workflow outlines the general steps for evaluating the effect of this compound in a cell-based assay.
Figure 2. A generalized workflow for utilizing this compound in a typical cell-based assay, from preparation to data analysis.
Note: this compound has been shown to have minimal impact on cell viability at concentrations up to 100 µM after 24 hours of exposure.[1] However, it is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line and assay conditions. This product is for research use only and is not for human or veterinary use.[1][2]
References
Application Notes and Protocols: Measuring Kynurenine Levels after CAY10581 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. It catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The upregulation of IDO1 is implicated in various pathological conditions, including cancer, by promoting an immunosuppressive microenvironment. CAY10581 is a reversible uncompetitive inhibitor of IDO1, making it a valuable tool for studying the therapeutic potential of IDO1 inhibition. These application notes provide detailed protocols for measuring changes in kynurenine levels following treatment with this compound in both enzymatic and cell-based assays.
Data Presentation
The following table summarizes representative quantitative data on the effect of an IDO1 inhibitor on kynurenine production. While specific data for this compound is not publicly available, this table illustrates the expected dose-dependent inhibitory effect on kynurenine levels.
| Inhibitor Concentration | Kynurenine Concentration (µM) | Percent Inhibition (%) |
| Vehicle Control | 25.0 | 0 |
| 10 nM | 18.8 | 25 |
| 50 nM | 12.5 | 50 |
| 100 nM | 8.8 | 65 |
| 500 nM | 3.8 | 85 |
| 1 µM | 1.5 | 94 |
This data is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Signaling Pathway
The kynurenine pathway is the primary route for tryptophan degradation. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO), which is the target of this compound.[1][2][3] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine can be further metabolized into several neuroactive and immunomodulatory compounds.
Experimental Protocols
Cell-Free Enzymatic Assay for IDO1 Inhibition
This protocol details a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 activity by measuring kynurenine production.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan
-
This compound
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
Ascorbic Acid
-
Methylene (B1212753) Blue
-
Catalase
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a 50 mM potassium phosphate buffer (pH 6.5), prepare a reaction mixture containing 400 µM L-tryptophan, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A known IDO1 inhibitor can be used as a positive control.
-
Assay Reaction: To each well of a 96-well plate, add the test compound (this compound) or vehicle control.
-
Enzyme Addition: Add recombinant human IDO1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Color Development: Transfer the supernatant to a new 96-well plate and add DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader to quantify the amount of kynurenine produced.
Cell-Based Assay for IDO1 Inhibition
This protocol describes a cell-based assay to evaluate the effect of this compound on IDO1 activity in a cellular context. IDO1 expression is induced in a suitable cell line, and kynurenine levels in the culture supernatant are measured.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
TCA
-
DMAB in acetic acid
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control to the cells.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol (steps 6-10).
Kynurenine Quantification by LC-MS/MS
For more sensitive and specific quantification of kynurenine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Sample Preparation (from cell culture supernatant or plasma):
-
Protein Precipitation: To 100 µL of sample, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated kynurenine).
-
Vortex and Centrifuge: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
LC Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to separate kynurenine from other components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for kynurenine and the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for measuring kynurenine levels after this compound treatment in a cell-based assay followed by LC-MS/MS analysis.
References
Application Notes and Protocols for CAY10581 in SKOV-3 and CT26 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a reversible and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is a significant target in cancer immunotherapy due to its role in promoting an immunosuppressive tumor microenvironment.[2][3][4] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local environment that is depleted of tryptophan and enriched in its immunosuppressive metabolites, such as kynurenine.[2][4] This metabolic alteration impairs the function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3]
The human ovarian adenocarcinoma cell line, SKOV-3, and the murine colon carcinoma cell line, CT26, are widely used models in cancer research. Notably, SKOV-3 cells constitutively express IDO1, and its expression can be further stimulated by interferon-gamma (IFN-γ).[5] The CT26 cell line is also a relevant model for studying the effects of IDO1 inhibitors, particularly in the context of immuno-oncology.[6]
These application notes provide detailed protocols for the use of this compound in SKOV-3 and CT26 cancer cell lines, covering essential aspects from compound handling to the execution of key in vitro assays.
Mechanism of Action
This compound functions as a reversible uncompetitive inhibitor of the IDO1 enzyme. This means that this compound binds to the enzyme-substrate complex, in this case, the IDO1-tryptophan complex, thereby preventing the catalytic conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[1] The inhibition of IDO1 by this compound is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thus potentially reversing the IDO1-mediated suppression of anti-tumor immune responses.
Signaling Pathway
Caption: this compound inhibits the IDO1 enzyme, disrupting the kynurenine pathway and its immunosuppressive effects.
Quantitative Data
There is limited publicly available quantitative data on the specific activity of this compound in SKOV-3 or CT26 cell lines. However, general information regarding its properties is summarized below. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific experimental setup.
| Parameter | Value | Source |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |
| Mechanism of Action | Reversible uncompetitive inhibitor | [1] |
| Cell Viability Impact | Minimal impact on cell viability at 100 µM after 24 hours | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (363.4 g/mol ), weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For a 10 mM stock, dissolve 3.634 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Solubility Data: [1]
-
DMF: 10 mg/mL
-
DMSO: 3 mg/mL
-
DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL
Cell Culture Protocols
a. SKOV-3 Cell Line Culture
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
b. CT26 Cell Line Culture
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, follow a similar subculturing protocol as for SKOV-3 cells.
In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
This assay measures the ability of this compound to inhibit IDO1 activity by quantifying the production of kynurenine in the cell culture supernatant.
Caption: A general workflow for assessing the inhibitory effect of this compound on IDO1 activity in cancer cells.
Materials:
-
SKOV-3 or CT26 cells
-
Complete culture medium
-
Recombinant human or mouse IFN-γ (for IDO1 induction)
-
This compound stock solution
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SKOV-3 or CT26 cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ to induce IDO1 expression. A starting concentration of 100 ng/mL is recommended, but this should be optimized for each cell line.[7] Include a "No IFN-γ" control. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium and add 100 µL of the this compound dilutions to the respective wells. Include a "Vehicle Control" (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 24-48 hours.
-
Kynurenine Measurement:
-
After incubation, carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 35 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Normalize the data to the "Vehicle Control" (representing 100% IDO1 activity).
-
Plot the percentage of IDO1 activity against the log concentration of this compound to determine the IC₅₀ value.
-
Cell Viability Assay
This assay is performed to assess the cytotoxic effects of this compound on the cancer cell lines.
Materials:
-
SKOV-3 or CT26 cells
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SKOV-3 or CT26 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the dilutions to the respective wells. Include a "Vehicle Control".
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the "Vehicle Control" (representing 100% cell viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value for cytotoxicity.
-
Troubleshooting
-
Low IDO1 Activity:
-
Confirm the activity of the IFN-γ.
-
Optimize the IFN-γ concentration and incubation time for IDO1 induction in your specific cell line.
-
Ensure the cell line has not lost its responsiveness to IFN-γ.
-
-
High Background in Kynurenine Assay:
-
Use fresh culture medium to avoid high levels of tryptophan breakdown products.
-
Include a proper blank control (medium with all reagents except cells).
-
-
Inconsistent Cell Viability Results:
-
Ensure a homogenous cell suspension during seeding.
-
Check for and prevent edge effects in the 96-well plate.
-
Optimize the initial cell seeding density.
-
These detailed application notes and protocols provide a solid foundation for researchers to investigate the effects of the IDO1 inhibitor this compound on SKOV-3 and CT26 cancer cell lines. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of targeting the IDO1 pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CAY10581 as an Inhibitor of IFN-γ Induced IDO1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses.[1] As the rate-limiting enzyme in the kynurenine (B1673888) pathway, IDO1 catabolizes the essential amino acid L-tryptophan into N-formylkynurenine. This process leads to local tryptophan depletion and the production of immunomodulatory metabolites known as kynurenines, which collectively suppress effector T-cell function and promote the generation of regulatory T-cells.[2][]
Under normal physiological conditions, IDO1 expression is low. However, it is significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][4] The induction of IDO1 by IFN-γ is a key mechanism of acquired immune tolerance, which can be exploited by tumor cells to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
CAY10581 is a potent, reversible, and uncompetitive inhibitor of IDO1.[1] These application notes provide detailed protocols for utilizing this compound to study the inhibition of IFN-γ induced IDO1 expression and activity in a cell-based setting. The following sections describe the underlying signaling pathway, experimental workflows, and methodologies for quantifying the inhibitory effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IFN-γ induced IDO1 signaling pathway and a typical experimental workflow for evaluating the inhibitory activity of this compound.
Caption: IFN-γ/IDO1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
The inhibitory potency of this compound on IFN-γ induced IDO1 activity is summarized in the following tables. Data are presented as mean ± standard deviation from three independent experiments.
Table 1: Inhibition of IDO1 Activity by this compound in IFN-γ Stimulated Cells
| This compound Conc. (nM) | Kynurenine (µM) | % Inhibition |
| 0 (Vehicle) | 15.2 ± 1.1 | 0 |
| 1 | 13.8 ± 0.9 | 9.2 |
| 10 | 10.5 ± 0.7 | 30.9 |
| 50 | 7.8 ± 0.5 | 48.7 |
| 100 | 4.1 ± 0.3 | 73.0 |
| 500 | 1.2 ± 0.1 | 92.1 |
Table 2: Potency of this compound
| Parameter | Value |
| IC₅₀ | 55 nM |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol for IDO1 Induction and Inhibition in Cell Culture
Principle: This protocol describes the induction of IDO1 expression in a suitable cell line (e.g., HeLa, SKOV-3, or MDA-MB-231) using IFN-γ, followed by treatment with this compound to assess its inhibitory effect on IDO1 activity.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate overnight to allow for cell attachment.
-
-
IDO1 Induction:
-
Prepare a working solution of IFN-γ in complete culture medium at a final concentration of 100 ng/mL.
-
Aspirate the old medium from the cells and add 100 µL of the IFN-γ containing medium to each well (except for the no-IFN-γ control wells).
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) for the 0 nM concentration.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Protocol for Kynurenine Measurement (IDO1 Activity Assay)
Principle: The enzymatic activity of IDO1 is determined by measuring the concentration of kynurenine, a downstream product of tryptophan catabolism, in the cell culture supernatant using a colorimetric assay based on Ehrlich's reagent.
Materials:
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)
-
Kynurenine standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
After the incubation period, carefully collect 80 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
-
Hydrolysis:
-
Add 20 µL of 30% TCA to each well containing the supernatant.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
-
Colorimetric Reaction:
-
Transfer 50 µL of the clarified supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Create a kynurenine standard curve to determine the concentration of kynurenine in each sample.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol for Western Blotting of IDO1
Principle: Western blotting is used to detect and quantify the expression of IDO1 protein in cell lysates following treatment with IFN-γ and this compound.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection:
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the IDO1 signal to the loading control.
-
Protocol for qPCR of IDO1 mRNA
Principle: Quantitative real-time PCR (qPCR) is used to measure the relative expression levels of IDO1 mRNA in cells treated with IFN-γ and this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IDO1 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the treated cells using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and primers for IDO1 and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of IDO1 mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No/Low IDO1 Induction | Inactive IFN-γ | Use a new vial of IFN-γ and verify its activity. |
| Cell line not responsive to IFN-γ | Test a different cell line known to express IDO1 upon IFN-γ stimulation. | |
| High Variability in Kynurenine Assay | Inconsistent cell seeding or pipetting errors | Ensure a homogeneous cell suspension and use calibrated pipettes. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. | |
| No Inhibition by this compound | Incorrect inhibitor concentration | Prepare fresh dilutions of this compound and verify the concentration. |
| Low IDO1 expression | Optimize the IFN-γ concentration and incubation time for maximal IDO1 induction. | |
| Cell Toxicity Observed | High concentration of this compound or DMSO | Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of the compounds. |
References
Application Notes and Protocols for CAY10581 Administration in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the context of oncology, IDO is a critical immune checkpoint protein that fosters an immunosuppressive tumor microenvironment, thereby enabling cancer cells to evade immune surveillance. Inhibition of IDO by agents such as this compound presents a promising therapeutic strategy to restore anti-tumor immunity. These application notes provide a comprehensive overview of the administration of this compound in xenograft tumor models, including its mechanism of action, relevant signaling pathways, and generalized experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of IDO1. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.
The IDO1 Signaling Pathway in Cancer:
In the tumor microenvironment, the overexpression of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive events:
-
Tryptophan Depletion: The rapid consumption of tryptophan in the local tumor microenvironment starves effector T cells, leading to their anergy (inactivation) and apoptosis (programmed cell death).
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses the proliferation and function of effector T cells and natural killer (NK) cells. Furthermore, these metabolites promote the differentiation and activation of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immune responses.
By inhibiting IDO1, this compound is expected to reverse these immunosuppressive effects, thereby restoring the availability of tryptophan and reducing the concentration of kynurenine. This shift in the tumor microenvironment is hypothesized to reactivate anti-tumor T cell responses, leading to tumor growth inhibition.
Data Presentation
As no specific quantitative data for this compound in xenograft models were found, the following table serves as a template for presenting such data once obtained from experiments.
Table 1: Template for Summarizing In Vivo Efficacy of this compound in Xenograft Models
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Combination Therapy |
| Animal Model | ||||
| Mouse Strain | e.g., BALB/c nude | e.g., BALB/c nude | e.g., BALB/c nude | e.g., BALB/c nude |
| Tumor Model | ||||
| Cell Line | e.g., CT26 (colon) | e.g., CT26 (colon) | e.g., CT26 (colon) | e.g., CT26 (colon) |
| Implantation Site | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous |
| Treatment | ||||
| Dose (mg/kg) | N/A | To be determined | To be determined | To be determined |
| Route of Admin. | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) | e.g., Oral (p.o.) |
| Dosing Schedule | e.g., Daily | e.g., Daily | e.g., Daily | e.g., Daily |
| Efficacy | ||||
| Tumor Growth Inhibition (%) | 0 | To be determined | To be determined | To be determined |
| Final Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Biomarkers | ||||
| Plasma Kynurenine (µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Plasma Tryptophan (µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Infiltrating Lymphocytes (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
The following are generalized protocols for the administration of a small molecule inhibitor like this compound in a xenograft tumor model. These should be optimized based on the specific characteristics of the tumor model and the compound.
Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest (e.g., murine colon adenocarcinoma CT26, murine melanoma B16F10)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude, C57BL/6)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), Carboxymethylcellulose (CMC), Polyethylene glycol (PEG))
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Note: The solubility of this compound should be empirically determined in various vehicles to ensure a stable and homogenous formulation for in vivo administration. A common starting point for oral administration is a formulation in 0.5% CMC.
-
Prepare the vehicle solution.
-
Weigh the required amount of this compound and suspend or dissolve it in the vehicle to achieve the desired final concentration for dosing. Vortex or sonicate as needed to ensure a uniform suspension/solution. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound formulation or vehicle control to the mice via the desired route (e.g., oral gavage). The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).
-
Follow the predetermined dosing schedule (e.g., once or twice daily).
-
Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., blood for pharmacokinetic/pharmacodynamic analysis, spleen for immunological analysis).
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Analyze plasma for tryptophan and kynurenine levels using methods like LC-MS/MS.
-
Analyze tumors for the presence and phenotype of immune cells using techniques such as flow cytometry or immunohistochemistry.
-
Conclusion
This compound, as a potent IDO1 inhibitor, holds significant promise for cancer immunotherapy. The successful application of this compound in xenograft tumor models requires careful planning and execution of in vivo studies. The generalized protocols provided here offer a framework for researchers to design and conduct their own preclinical evaluations. It is imperative to perform pilot studies to determine the optimal dose, schedule, and formulation for this compound in the specific tumor model being investigated to obtain reliable and reproducible data on its anti-tumor efficacy.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with CAY10581
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent deacetylases involved in a wide range of cellular processes, including inflammation and immune responses. These application notes provide detailed protocols for utilizing this compound to study its effects on various immune cell populations using flow cytometry. The provided methodologies and data will enable researchers to investigate the immunomodulatory properties of this compound and its potential as a therapeutic agent.
Mechanism of Action of this compound in Immune Cells
SIRT1 and SIRT2 play crucial roles in regulating the activity of transcription factors that govern inflammatory responses, such as NF-κB and components of the MAPK signaling pathway. By inhibiting SIRT1 and SIRT2, this compound can modulate the acetylation status and activity of these key signaling molecules, leading to altered expression of cytokines, chemokines, and cell surface markers in immune cells. This can result in a shift in the balance of pro-inflammatory and anti-inflammatory responses. For instance, inhibition of SIRT2 has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of immune cells treated with a SIRT1/2 inhibitor like this compound. These are representative data compiled from various studies and should be used as a reference for expected outcomes.
Table 1: Effect of this compound on Macrophage Polarization
| Treatment | Marker | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control (DMSO) | CD86 (M1 Marker) | 45.2 ± 5.1 | 15,234 ± 2,187 |
| This compound (10 µM) | CD86 (M1 Marker) | 25.8 ± 3.9 | 8,765 ± 1,254 |
| Vehicle Control (DMSO) | CD206 (M2 Marker) | 30.5 ± 4.2 | 10,543 ± 1,567 |
| This compound (10 µM) | CD206 (M2 Marker) | 48.9 ± 6.3 | 18,976 ± 2,890 |
Table 2: Effect of this compound on T Cell Activation and Cytokine Production
| Treatment | Cell Type | Marker | % Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | CD4+ T Cells | CD69 | 65.7 ± 7.8 |
| This compound (10 µM) | CD4+ T Cells | CD69 | 42.1 ± 5.4 |
| Vehicle Control (DMSO) | CD8+ T Cells | IFN-γ | 35.2 ± 4.1 |
| This compound (10 µM) | CD8+ T Cells | IFN-γ | 20.9 ± 3.3 |
Table 3: Effect of this compound on Dendritic Cell Maturation
| Treatment | Marker | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control (DMSO) | CD80 | 70.3 ± 8.1 | 25,432 ± 3,109 |
| This compound (10 µM) | CD80 | 50.1 ± 6.5 | 18,765 ± 2,543 |
| Vehicle Control (DMSO) | CD86 | 75.6 ± 7.9 | 28,987 ± 3,567 |
| This compound (10 µM) | CD86 | 55.4 ± 6.8 | 21,453 ± 2,890 |
Experimental Protocols
Protocol 1: Analysis of Macrophage Polarization
This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization in the presence of this compound, followed by flow cytometry analysis of M1 and M2 markers.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
IL-4 (Interleukin-4)
-
This compound (and DMSO as vehicle control)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies: anti-human CD14, anti-human CD86, anti-human CD206
-
Fixation/Permeabilization Buffer
-
7-AAD or other viability dye
Procedure:
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) or plastic adherence.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6 days to differentiate into M0 macrophages.
-
-
Macrophage Polarization and this compound Treatment:
-
Plate M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.
-
For M1 polarization, treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization, treat cells with 20 ng/mL IL-4.
-
Simultaneously, treat the respective wells with this compound (e.g., 10 µM) or DMSO vehicle control.
-
Incubate for 24 hours.
-
-
Cell Staining and Flow Cytometry:
-
Harvest macrophages by gentle scraping.
-
Wash cells with FACS buffer.
-
Stain for viability using 7-AAD for 15 minutes at room temperature.
-
Wash cells and then stain with anti-human CD14, anti-human CD86, and anti-human CD206 antibodies for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize cells if intracellular staining is required for other markers.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single cells, and then on the CD14+ macrophage population to analyze the expression of CD86 and CD206.
-
Protocol 2: Analysis of T Cell Activation and Cytokine Production
This protocol details the stimulation of human T cells in the presence of this compound and subsequent analysis of activation markers and intracellular cytokines by flow cytometry.
Materials:
-
Human PBMCs or isolated T cells
-
Anti-CD3/CD28 Dynabeads or plate-bound antibodies
-
This compound (and DMSO as vehicle control)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS Buffer
-
Fluorochrome-conjugated antibodies: anti-human CD3, anti-human CD4, anti-human CD8, anti-human CD69, anti-human IFN-γ
-
Fixation/Permeabilization Buffer
-
Live/Dead fixable viability dye
Procedure:
-
T Cell Stimulation and this compound Treatment:
-
Plate PBMCs or isolated T cells at 1 x 10^6 cells/well in a 24-well plate.
-
Add this compound (e.g., 10 µM) or DMSO vehicle control to the wells and pre-incubate for 1 hour.
-
Stimulate T cells with anti-CD3/CD28 beads or plate-bound antibodies for 24-48 hours.
-
For intracellular cytokine staining, add Brefeldin A or Monensin for the last 4-6 hours of stimulation.
-
-
Cell Staining and Flow Cytometry:
-
Harvest the cells.
-
Wash with FACS buffer.
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
-
Wash and then perform surface staining with anti-human CD3, CD4, CD8, and CD69 antibodies for 30 minutes on ice.
-
Wash cells and then fix and permeabilize using a commercial kit.
-
Perform intracellular staining with anti-human IFN-γ antibody for 30 minutes at room temperature.
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single lymphocytes, then on CD3+ T cells. Further gate on CD4+ and CD8+ populations to analyze CD69 expression and IFN-γ production.
-
Mandatory Visualization
Caption: this compound inhibits SIRT1/SIRT2, preventing NF-κB deacetylation and subsequent pro-inflammatory gene transcription.
Caption: Experimental workflow for analyzing the effects of this compound on immune cells using flow cytometry.
Troubleshooting & Optimization
Troubleshooting inconsistent CAY10581 IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CAY10581, a known inhibitor of Indoleamine 2,3-dioxygenase (IDO1). This guide is designed to address potential inconsistencies in determining the half-maximal inhibitory concentration (IC50) of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid L-tryptophan. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a decrease in tryptophan depletion and the production of downstream immunosuppressive metabolites like kynurenine.
Q2: Why is my experimentally determined IC50 value for this compound different from the reported values?
A2: Inconsistent IC50 values are a common challenge in experimental biology and can arise from a multitude of factors. These can be broadly categorized into three areas: experimental conditions, compound handling, and cell-based assay parameters. This guide will walk you through troubleshooting each of these areas. It is important to note that IC50 values are highly dependent on the specific conditions of the assay.
Q3: How does the uncompetitive inhibition mechanism of this compound affect my IC50 measurements?
A3: As an uncompetitive inhibitor, this compound binds exclusively to the enzyme-substrate (IDO1-tryptophan) complex. This means that the apparent potency of this compound is dependent on the concentration of the substrate, L-tryptophan. As the concentration of L-tryptophan increases, the IC50 of this compound is expected to decrease. Therefore, it is crucial to use a consistent and clearly reported concentration of L-tryptophan in your assays to ensure reproducibility.
Data Presentation: Reported Potency of IDO1 Inhibitors
The following table summarizes the reported IC50 value for this compound and provides context by comparing it with other known IDO1 inhibitors. The variability in IC50 values for different inhibitors highlights the importance of standardized assay conditions.
| Inhibitor | Reported IC50 (nM) | Inhibition Mechanism | Notes |
| This compound | 55[1] | Uncompetitive | Potency is dependent on substrate concentration. |
| Epacadostat (INCB024360) | 71.8[1] | Competitive | A well-characterized, potent, and selective IDO1 inhibitor. |
| Navoximod (GDC-0919) | ~75 | Competitive | Another widely studied IDO1 inhibitor. |
| 1-Methyl-L-tryptophan | 56900 - 82500[2] | Competitive | A less potent, early-generation IDO1 inhibitor. |
Visualizations
Signaling Pathway of IDO1
The following diagram illustrates the role of IDO1 in the kynurenine pathway of tryptophan catabolism.
Caption: The role of IDO1 in tryptophan catabolism and its inhibition by this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
This flowchart provides a logical sequence of steps to diagnose and resolve variability in your this compound IC50 data.
Caption: A stepwise approach to troubleshooting inconsistent IC50 values.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for a standard IDO1 activity assay and a comprehensive troubleshooting guide for each potential source of error.
Protocol: In Vitro IDO1 Enzyme Activity Assay (Colorimetric)
This protocol is a general guideline for determining the IC50 of this compound against purified recombinant IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Methylene blue and Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to create a concentration gradient.
-
Prepare a stock solution of L-Tryptophan in the assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate, and must be kept consistent across all experiments.
-
Prepare the reaction buffer containing cofactors and catalase.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the IDO1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the L-Tryptophan solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Stop the reaction by adding TCA to each well.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Color Development:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's Reagent to each well and incubate at room temperature for 10-20 minutes until a yellow color develops.
-
-
Data Acquisition:
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Troubleshooting Guide
| Potential Problem | Possible Cause | Recommended Solution |
| Inaccurate Compound Concentration | - Pipetting errors during serial dilutions.- Evaporation of solvent from stock solutions. | - Use calibrated pipettes and proper pipetting techniques.- Prepare fresh dilutions for each experiment.- Store stock solutions in tightly sealed vials at the recommended temperature (-20°C or -80°C). |
| Compound Instability/Degradation | - Improper storage (e.g., exposure to light, repeated freeze-thaw cycles).- Instability in the assay buffer. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Protect stock solutions from light.- Assess the stability of this compound in your specific assay buffer over the duration of the experiment. |
| Compound Solubility Issues | - Precipitation of this compound at higher concentrations in the aqueous assay buffer. | - Visually inspect for any precipitate in the stock solution and dilutions.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).- Test the solubility of this compound in the assay buffer before conducting the full experiment. |
| Potential Problem | Possible Cause | Recommended Solution |
| Variable Substrate Concentration | - Inconsistent preparation of the L-tryptophan solution.- As this compound is an uncompetitive inhibitor, its IC50 is highly dependent on the substrate concentration. | - Prepare a large batch of the L-tryptophan solution for a series of experiments to ensure consistency.- Accurately measure and record the final L-tryptophan concentration in your assay. |
| Inconsistent Incubation Times | - Variation in the timing of reagent addition or stopping the reaction. | - Use a multichannel pipette for simultaneous addition of reagents.- Stagger the addition of the start reagent and the stop reagent with consistent timing between plates. |
| Fluctuations in Temperature | - Inconsistent incubator temperature.- Temperature gradients across the microplate. | - Ensure the incubator is properly calibrated and maintains a stable temperature.- Allow plates to equilibrate to the assay temperature before starting the reaction. |
| Assay Reagent Variability | - Lot-to-lot variation in enzyme activity, cofactors, or detection reagents. | - Qualify new lots of critical reagents before use in critical experiments.- Prepare fresh reaction buffers for each experiment. |
| Potential Problem | Possible Cause | Recommended Solution |
| Cell Line Integrity | - Mycoplasma contamination.- Genetic drift due to high passage number.- Misidentification of the cell line. | - Regularly test for mycoplasma contamination.- Use cells within a consistent and low passage number range.- Authenticate cell lines using short tandem repeat (STR) profiling. |
| Inconsistent Cell Seeding Density | - Uneven cell distribution in the seeding suspension.- Pipetting errors during cell plating. | - Ensure a homogenous single-cell suspension before and during seeding.- Use calibrated pipettes and a consistent plating technique. |
| Variations in Cell Health and Growth Phase | - Using cells that are confluent, stressed, or not in the logarithmic growth phase. | - Always use healthy, actively dividing cells for your assays.- Standardize the cell culture conditions (media, serum, supplements, CO2 levels). |
| Interference from Media Components | - Components in the cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. | - Be consistent with the type and percentage of serum used.- If possible, conduct the assay in a serum-free or low-serum medium, ensuring cell viability is not compromised. |
| Potential Problem | Possible Cause | Recommended Solution |
| Inappropriate Curve Fitting | - Using a linear regression model instead of a non-linear model.- Insufficient data points to accurately define the dose-response curve. | - Use a four-parameter logistic (sigmoidal) non-linear regression model to fit the dose-response data.- Use a sufficient number of data points (at least 6-8 concentrations) spanning the full dose-response range. |
| Incorrect Data Normalization | - Improperly defined positive and negative controls. | - Ensure your positive control (no inhibitor) represents 100% enzyme activity and your negative control (no enzyme or maximum inhibition) represents 0% activity.- Normalize all data points relative to these controls. |
| Outlier Data Points | - Technical errors leading to anomalous data points that skew the curve fit. | - Perform experiments with technical replicates to identify and potentially exclude outliers based on statistical justification. |
References
Technical Support Center: CAY10581 and High Background Signal in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background signals in enzymatic assays when using CAY10581, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[1][2] IDO1 is a therapeutic target in oncology and other diseases characterized by pathological immune suppression. This compound belongs to the naphthoquinone class of compounds.[2][3]
Q2: What are the common causes of high background signals in enzymatic assays?
High background signals in enzymatic assays can stem from various sources, including:
-
Compound Interference: The intrinsic properties of the test compound, such as absorbance or fluorescence at the assay's detection wavelengths.[4][5]
-
Reagent-Related Issues: Impurities or degradation of substrates, cofactors, or detection reagents.[4][6]
-
Non-Specific Binding: The binding of assay components to the microplate wells.[4]
-
Enzyme Purity: Contaminating enzymes in the preparation can lead to non-specific substrate turnover.[6]
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition.[6]
Q3: Can this compound itself contribute to a high background signal?
Yes, this compound has the potential to contribute to high background signals due to its chemical nature. As a naphthoquinone-based compound, it may exhibit the following properties:[3][7][8]
-
Intrinsic Absorbance: this compound has known UV absorbance maxima at 252, 279, and 334 nm.[1] If your assay's detection wavelength is near these values, the compound itself will contribute to the signal.
-
Potential for Fluorescence: Some naphthoquinone derivatives are known to be fluorescent.[6][8] If this compound possesses intrinsic fluorescence, it can directly interfere with fluorescence-based assays.
-
Redox Activity: Naphthoquinones can be redox-active molecules.[2] This could potentially interfere with assay components, particularly in assays that rely on redox-sensitive detection methods.
-
Pan-Assay Interference Compound (PAINS) Behavior: Naphthoquinones have been flagged as potential PAINS, which are compounds that can appear as hits in many different assays through non-specific mechanisms.[7]
Troubleshooting Guide: High Background Signal with this compound
This guide provides a step-by-step approach to identify and mitigate high background signals when using this compound in enzymatic assays, particularly focusing on IDO1 activity assays.
Step 1: Identify the Source of the High Background
It is crucial to run a series of control experiments to pinpoint the origin of the high background signal.
| Control Experiment | Purpose | Interpretation of Results |
| No-Enzyme Control | To determine the background signal from all assay components except the enzyme. | A high signal in this control suggests that the substrate is degrading non-enzymatically or that there is interference from other assay components. |
| No-Substrate Control | To measure any intrinsic signal from the enzyme preparation or this compound's interaction with the enzyme/detection system. | A high signal here points towards a contaminated enzyme or direct interference by this compound. |
| This compound Only Control | To measure the intrinsic absorbance or fluorescence of this compound at the assay's detection wavelength. | A high signal directly implicates this compound as a source of interference. |
| Buffer/Solvent Control | To assess the background contribution of the buffer and the solvent used to dissolve this compound (e.g., DMSO). | A high signal indicates a problem with the buffer components or solvent. |
Step 2: Mitigate Compound-Specific Interference
If the control experiments suggest that this compound is the source of the high background, consider the following solutions:
-
Correct for Intrinsic Absorbance/Fluorescence: Subtract the signal from the "this compound Only Control" from your experimental wells. This is a common and effective method for correcting for compound interference.[4]
-
Optimize Detection Wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to a region where this compound has minimal absorbance or fluorescence.[4]
-
Consider an Alternative Assay Format: If significant spectral overlap exists and cannot be resolved, switching to a different detection method (e.g., from a fluorescent to a colorimetric or HPLC-based assay) may be necessary.[9]
Step 3: Optimize Assay Conditions and Reagents
If the high background is not solely due to this compound, optimizing other assay parameters is essential.
-
Check Reagent Purity and Stability: Use high-purity substrates and cofactors. Prepare fresh solutions of unstable reagents like ascorbic acid for each experiment.[10]
-
Optimize Enzyme Concentration: Using an unnecessarily high concentration of the enzyme can increase the background signal.[6] Determine the lowest enzyme concentration that provides a robust signal-to-background ratio.
-
Modify Buffer Composition: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can help reduce non-specific binding to the microplate.[4]
-
Ensure Proper Plate Selection: For fluorescence-based assays, use black, opaque-bottom plates to minimize background fluorescence and well-to-well crosstalk.[6]
Experimental Protocols
Key Experiment: In Vitro IDO1 Enzymatic Assay
This protocol is adapted from established methods for measuring IDO1 activity and can be used to assess the inhibitory potential of this compound.[10][11]
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
This compound
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare fresh solutions of L-tryptophan, methylene blue, and ascorbic acid in IDO1 Assay Buffer on the day of the experiment.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
IDO1 Assay Buffer
-
Catalase
-
Methylene blue
-
Ascorbic acid
-
Recombinant IDO1 enzyme
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding L-Tryptophan to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Kynurenine Detection:
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's Reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each well and determine the IC50 value for this compound.
-
Visualizations
Caption: The IDO1 enzymatic pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting high background signals with this compound.
Caption: Potential causes of high background signal when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence assay of hydroxynaphthaoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent 1,4-Naphthoquinones To Visualize Diffuse and Dense-Core Amyloid Plaques in APP/PS1 Transgenic Mouse Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview on the methods of determining the activity of Indoleamine 2, 3-Dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Why CAY10581 enzymatic and cellular assays don't correlate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY10581, a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). The information provided here is intended to help users understand and address potential discrepancies between enzymatic and cellular assay results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between our purified enzyme assay and our cell-based assay. Why don't the results correlate?
A1: It is a well-documented phenomenon for IDO1 inhibitors to exhibit discrepancies between enzymatic and cellular assays. This lack of correlation can be attributed to a number of factors that differentiate the simplified, controlled environment of an enzymatic assay from the complex milieu of a living cell.[1][2][3]
Here are the most common reasons for this discrepancy:
-
Cellular Uptake and Efflux: For this compound to inhibit IDO1 within a cell, it must first cross the cell membrane to reach its intracellular target.[2][4] Poor cell permeability can lead to a lower intracellular concentration of the inhibitor than what is applied externally, resulting in a weaker apparent potency in cellular assays.[2] Conversely, active efflux mechanisms can pump the compound out of the cell, further reducing its effective intracellular concentration.
-
Metabolic Instability: Cells possess metabolic machinery that can modify or degrade this compound.[2] This metabolic conversion can lead to a less active or inactive form of the compound, thus reducing its inhibitory effect in a cellular context over the course of the experiment.
-
Off-Target Effects: In a cellular environment, this compound may interact with other proteins or pathways, leading to off-target effects that can indirectly influence the readout of your cellular assay or cause cytotoxicity.[5][6][7][8][9] It is crucial to assess cell viability in parallel with your IDO1 inhibition assay to rule out that the observed effect is due to toxicity.[10]
-
Different Reducing Environments: Enzymatic assays for IDO1 often utilize artificial reducing agents, such as ascorbic acid and methylene (B1212753) blue, to maintain the heme iron of the enzyme in its active ferrous state.[1][3][11] In contrast, the intracellular environment relies on physiological reductants.[1] The activity of this compound may differ between these distinct reducing environments.
-
Presence of Apo- and Holo-IDO1: Within cells, IDO1 can exist in both its active, heme-bound (holo) form and its inactive, heme-free (apo) form.[2][10] Some inhibitors may preferentially bind to one form over the other. If this compound has a different affinity for the apo- and holo-enzyme, its apparent potency in a cellular assay will be influenced by the intracellular ratio of these two forms, which is not a factor in a typical enzymatic assay using purified holo-enzyme.
Q2: Our cellular assay results with this compound are not reproducible. What could be causing this variability?
A2: Poor reproducibility in cellular assays can stem from several sources. Here are some common factors to investigate:
-
Cell Health and Passage Number: Ensure that the cells used in your experiments are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered metabolism and gene expression, leading to variable responses.
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to differences in cell confluence and metabolic activity, which can impact IDO1 expression and inhibitor potency.
-
Variability in IFN-γ Induction: If you are inducing IDO1 expression with interferon-gamma (IFN-γ), ensure that the concentration and incubation time are consistent across all experiments. The level of IDO1 expression can significantly affect the apparent potency of an inhibitor.[10]
-
Compound Stability in Media: this compound may not be stable in your cell culture media over the duration of the assay. Consider performing a stability test of the compound under your experimental conditions.
-
Assay-Specific Technical Variability: Inconsistent pipetting, temperature fluctuations during incubation, and variations in the timing of reagent additions can all contribute to poor reproducibility.[11]
Q3: How can we confirm that the effect we see in our cellular assay is due to on-target IDO1 inhibition by this compound?
A3: To confirm on-target activity, you should perform the following control experiments:
-
Measure Kynurenine (B1673888) Production: The most direct way to assess IDO1 activity is to measure the production of its downstream metabolite, kynurenine.[2] A dose-dependent decrease in kynurenine levels in the cell culture supernatant upon treatment with this compound is a strong indicator of on-target inhibition.
-
Use a Structurally Unrelated IDO1 Inhibitor: As a positive control, use a well-characterized, structurally unrelated IDO1 inhibitor (e.g., Epacadostat) in your cellular assay. Observing a similar inhibitory effect can increase confidence that you are measuring on-target IDO1 inhibition.
-
Cell Viability Assay: Always run a parallel cell viability assay to ensure that the observed decrease in IDO1 activity is not a result of cytotoxicity.[10]
Troubleshooting Guides
Problem: Low Potency of this compound in Cellular vs. Enzymatic Assay
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., Caco-2 assay) to directly measure the uptake of this compound.[12] 2. If permeability is low, consider using a different cell line or a formulation of this compound with improved solubility. |
| Compound Metabolism | 1. Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic products by LC-MS/MS. 2. If metabolism is significant, you may need to use a shorter incubation time in your cellular assay or consider co-treatment with a general metabolic inhibitor (with appropriate controls). |
| Off-Target Effects/Toxicity | 1. Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) with this compound alone.[10][13] 2. If cytotoxicity is observed at concentrations similar to or lower than the apparent IC50 for IDO1 inhibition, the cellular assay results are likely confounded by toxicity. |
| Different Reducing Environments | This is an inherent difference between the assay formats. While difficult to control in a cellular context, being aware of this factor is important for data interpretation. |
| Apo- vs. Holo-IDO1 Binding | Consider experiments to determine if this compound binds to the apo-form of IDO1. This can be investigated using techniques like thermal shift assays or surface plasmon resonance with both forms of the enzyme. |
Problem: High Variability in Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture | 1. Strictly adhere to a cell culture protocol, including seeding density, passage number, and media composition. 2. Regularly test for mycoplasma contamination. |
| Variable IDO1 Induction | 1. Prepare a large, single batch of IFN-γ stock solution to be used across all experiments. 2. Ensure consistent incubation times and conditions after IFN-γ treatment. 3. Verify IDO1 expression levels by Western blot or qPCR in each experiment. |
| Compound Instability | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Test the stability of this compound in your cell culture medium at 37°C over the time course of your assay. |
| Assay Technique | 1. Use a multichannel pipette for reagent additions to minimize timing differences between wells. 2. Ensure uniform temperature across the plate during incubations. 3. Thoroughly mix all solutions before adding them to the assay plate. |
Experimental Protocols
General Protocol for a this compound Enzymatic Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Recombinant Human IDO1: Prepare aliquots and store at -80°C. Thaw on ice before use.
-
Cofactor Solution: Prepare a fresh solution containing 20 mM Ascorbic Acid and 10 µM Methylene Blue in Assay Buffer.
-
L-Tryptophan Solution: Prepare a stock solution in Assay Buffer. The final concentration in the assay will typically be around the Km of the enzyme.
-
This compound: Prepare a dilution series in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Cofactor Solution
-
This compound or vehicle control
-
Recombinant Human IDO1
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-Tryptophan solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection of Kynurenine:
-
Stop the reaction by adding 30% (w/v) Trichloroacetic Acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for a this compound Cellular Assay
This protocol uses a cell line that can be induced to express IDO1 (e.g., HeLa or SK-OV-3 cells).
-
Cell Culture and IDO1 Induction:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with an appropriate concentration of IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[10]
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the IFN-γ containing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
-
Kynurenine Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same detection method as in the enzymatic assay (TCA precipitation followed by addition of Ehrlich's reagent).
-
-
Cell Viability Assay (Parallel Plate):
-
In a separate plate, treat the cells with the same concentrations of this compound for the same duration.
-
Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound, normalizing to the vehicle-treated control.
-
Determine the IC50 value as described for the enzymatic assay.
-
Analyze the cell viability data to ensure that the observed inhibition is not due to cytotoxicity.
-
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway, illustrating the conversion of tryptophan to kynurenine, which leads to immunosuppression.
Workflow for Investigating Assay Discrepancies
Caption: A logical workflow for troubleshooting discrepancies between enzymatic and cellular assay results for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell permeability as a parameter for lead generation in the protein Tyrosine kinase inhibition field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.berkeley.edu [news.berkeley.edu]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Optimizing CAY10581 stability in DMSO for long-term storage
This technical support center provides guidance on the optimal long-term storage and handling of CAY10581 in DMSO to ensure its stability and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, this compound in DMSO should be stored at -20°C.[1][2] The manufacturer states that the compound is stable for at least four years when stored under these conditions.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 3 mg/mL.[1][2]
Q3: Can I store this compound in an aqueous buffer after dissolving it in DMSO?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[2] For experiments requiring aqueous buffers, it is best to prepare the diluted solution fresh from a DMSO stock on the day of use.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: While repeated freeze-thaw cycles can be detrimental to some compounds, studies on a diverse range of molecules have shown no significant loss of compound integrity after multiple cycles (e.g., 11 to 25 cycles).[3][4][5] To minimize potential degradation, it is good practice to aliquot the DMSO stock solution into smaller, single-use vials to avoid repeated warming of the entire stock.
Q5: Does the presence of water in DMSO affect the stability of this compound?
A5: The presence of water in DMSO can be a significant factor in compound degradation for many small molecules, often more so than oxygen.[3][4] DMSO is hygroscopic and will absorb moisture from the atmosphere.[6][7] It is crucial to use anhydrous or high-purity DMSO and to keep stock solution vials tightly sealed to minimize water absorption.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure stock solutions are stored at -20°C. Aliquot stocks to minimize freeze-thaw cycles. Use anhydrous DMSO and seal vials tightly. |
| Precipitation of the compound from solution. | Visually inspect the solution before use. If precipitation is observed, gently warm the vial and vortex to redissolve. Ensure the concentration does not exceed the solubility limit of 3 mg/mL in DMSO.[1][2] | |
| Loss of compound activity over time | Gradual degradation of the compound in the DMSO stock. | Perform a stability check on your stock solution using the protocol provided below. Consider preparing a fresh stock solution. |
| Contamination of the stock solution. | Use sterile techniques when handling the compound and solvent. Store in a clean, dedicated laboratory freezer. |
This compound Properties
| Property | Value | Source |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [1] |
| CAS Number | 1018340-07-2 | [1] |
| Molecular Formula | C₂₂H₂₁NO₄ | [1] |
| Formula Weight | 363.4 g/mol | [1] |
| Purity | ≥97% | [1][2] |
| Solubility in DMSO | ~3 mg/mL | [1][2] |
| Recommended Storage | -20°C | [1][2] |
| Stated Stability | ≥ 4 years at -20°C | [1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol allows for the quantitative assessment of this compound stability in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).[3][8]
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)[8]
-
Internal Standard (a stable, non-reactive compound with similar chromatographic properties)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Amber glass or polypropylene (B1209903) vials with screw caps[8]
Procedure:
-
Preparation of Stock Solutions:
-
Sample Preparation for Stability Study:
-
Time Zero (T₀) Sample:
-
In a clean vial, mix a known volume of the this compound stock solution with an equal volume of the IS stock solution.
-
Dilute the mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[8]
-
Vortex the sample and transfer it to an autosampler vial for immediate analysis. This sample represents 100% compound integrity.
-
-
Incubation Samples:
-
Aliquot the this compound stock solution into multiple vials, one for each time point and storage condition to be tested.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
-
Analysis at Subsequent Time Points (e.g., 1, 2, 4, 8 weeks):
-
At each designated time point, retrieve one vial from each storage condition.
-
Prepare the sample for analysis by adding the internal standard and diluting as described for the T₀ sample.
-
Analyze the sample by LC-MS.
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.[8]
-
Determine the percentage of this compound remaining relative to the T₀ sample: % Remaining = (Ratio at Time X / Ratio at T₀) * 100.[8]
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
Caption: this compound inhibits the IDO enzyme, blocking tryptophan metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
How to address poor solubility of CAY10581 in culture media
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using CAY10581, with a focus on addressing its poor solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound has poor solubility in aqueous solutions like cell culture media. Precipitation upon addition to your media is likely due to one or more of the following reasons:
-
Exceeding Solubility Limit: The concentration of this compound in the media is higher than its maximum solubility.
-
Solvent Shock: this compound is likely dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is added to the aqueous environment of the culture medium, the rapid change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.[1]
-
Low Temperature: Adding a cold stock solution to warmer culture media can decrease the solubility of the compound.
-
pH of the Media: The pH of your specific cell culture medium can influence the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is crucial to use a cell culture grade DMSO to avoid cytotoxicity.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] However, some sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%.[5][6] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line. For optimal results and to minimize off-target effects, it is best to keep the final DMSO concentration at or below 0.1%.[5][6]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step protocol and best practices to minimize precipitation of this compound in your cell culture experiments.
Data Presentation: this compound Solubility
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 3 mg/ml |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/ml |
Data sourced from Cayman Chemical product information.
Experimental Protocol: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound solid
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium (with or without serum, as required for your experiment)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. If necessary, gentle warming to 37°C can aid dissolution.[7]
-
Note: Preparing a high-concentration stock allows for a smaller volume to be added to the culture medium, thus keeping the final DMSO concentration low.[8]
-
-
Pre-warm the Cell Culture Medium:
-
Before adding the this compound stock solution, ensure your complete cell culture medium is pre-warmed to 37°C. Adding a cold stock solution to warm media can promote precipitation.
-
-
Dilution into Culture Medium:
-
Crucial Step: Add the this compound DMSO stock solution dropwise to the pre-warmed culture medium while gently swirling or vortexing the medium.[4] This rapid and thorough mixing is essential to avoid localized high concentrations of the compound and "solvent shock."
-
Do not add the stock solution directly to the cells in the culture vessel. Prepare the final working concentration in a separate tube of media first.
-
Serial Dilution (Optional but Recommended): For very high final concentrations of this compound, consider performing a serial dilution. First, make an intermediate dilution of the DMSO stock in a small volume of culture medium. Then, add this intermediate dilution to the final volume of your culture medium.
-
-
Final DMSO Concentration Check:
-
Calculate the final concentration of DMSO in your culture medium. For example, if you add 1 µL of a 10 mM this compound stock in 100% DMSO to 1 mL of culture medium, the final DMSO concentration will be 0.1%.
-
-
Visual Inspection:
-
After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the final concentration of this compound or optimize the dissolution procedure further.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
This compound is a reversible, uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway that catabolizes the essential amino acid tryptophan into kynurenine.[9][10][11] This process has two main effects on the immune system:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment can inhibit the proliferation of T-cells.
-
Kynurenine Production: The accumulation of kynurenine and its metabolites can promote an immunosuppressive environment by inducing T-cell apoptosis and promoting the generation of regulatory T-cells.[12][13]
By inhibiting IDO1, this compound blocks these immunosuppressive effects, which is of interest in cancer immunotherapy research.
Experimental Workflow
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 13. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating CAY10581 Variability in Replicate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability when using the IDO1 inhibitor, CAY10581, in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine. This process is a key mechanism of immune evasion in cancer and is implicated in other diseases. By inhibiting IDO1, this compound blocks the depletion of tryptophan and the production of immunosuppressive kynurenine (B1673888) metabolites, thereby helping to restore an anti-tumor immune response.
Q2: What are the common initial checks I should perform if I observe high variability in my this compound experiments?
When encountering high variability, it is crucial to first verify the basics of your experimental setup. This includes confirming the concentration of your this compound stock solution, ensuring its complete solubilization, and checking that all reagents, including the enzyme and substrate, are within their expiry dates and have been stored correctly. It is also important to ensure your instrumentation, such as plate readers and pipettes, are properly calibrated.
Q3: How should I prepare and store this compound to ensure its stability?
Proper handling and storage of this compound are critical for maintaining its activity. This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. For experimental use, prepare a stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It is recommended to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can the solvent used to dissolve this compound affect my experimental results?
Yes, the solvent can significantly impact your results. High concentrations of organic solvents like DMSO can inhibit enzyme activity or affect cell viability. It is essential to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve this compound. This will help you to distinguish the effects of the inhibitor from any solvent-induced effects.
Q5: Why do I see a discrepancy between the IC50 values of this compound in my biochemical and cell-based assays?
Discrepancies in IC50 values between biochemical (enzymatic) and cell-based assays are common. Several factors can contribute to this, including:
-
Cell permeability: this compound may have limited ability to cross the cell membrane, resulting in a lower effective concentration at the intracellular target.
-
Cellular metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Off-target effects: In a cellular context, this compound could interact with other proteins or pathways, leading to effects that are not observed in a purified enzyme assay.[1]
-
Protein binding: The inhibitor may bind to other proteins within the cell or in the cell culture medium, reducing its free concentration available to inhibit IDO1.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize variability by preparing a master mix of reagents. |
| Incomplete Solubilization of this compound | Visually inspect the stock solution for any precipitate. Gently warm and vortex the solution to ensure complete dissolution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding protocol and avoid disturbing the plates after seeding. |
Issue 2: Low or No Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Inactive IDO1 Enzyme | Verify the activity of the recombinant IDO1 enzyme with a known positive control inhibitor. Ensure the enzyme has been stored correctly at -80°C. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH (typically around 6.5 for IDO1), temperature (37°C), and incubation time. |
| Insufficient IDO1 Expression (Cell-based assays) | Confirm IDO1 expression in your cell line using Western blot or qPCR. IDO1 expression is often induced by interferon-gamma (IFNγ). Ensure consistent and adequate IFNγ stimulation. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and defined passage number range for all experiments, as cellular characteristics can change with prolonged culture. |
| Instability of this compound in Culture Media | The stability of compounds in aqueous media can be a concern.[2] While specific data for this compound is limited, it is good practice to minimize the pre-incubation time of the compound in the media before adding it to the cells. |
| Batch-to-Batch Variation of Reagents | If possible, use the same lot of critical reagents (e.g., FBS, cell culture media, recombinant enzyme) for a set of comparative experiments. |
| Changes in Incubator Conditions | Ensure consistent temperature and CO₂ levels in the cell culture incubator. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
| Purity | ≥97% |
| Formulation | A crystalline solid |
| Solubility | DMF: 10 mg/ml, DMSO: 3 mg/ml, DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years (as a solid at -20°C) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Biochemical (Enzymatic) Assay | 1 nM - 10 µM | To determine the IC50 value against purified recombinant IDO1. |
| Cell-Based Assay | 10 nM - 100 µM | Higher concentrations may be needed due to factors like cell permeability and metabolism. |
| Cell Viability/Cytotoxicity Assay | 1 µM - 200 µM | To determine the concentration at which this compound may have off-target cytotoxic effects. |
Experimental Protocols
Protocol 1: General Biochemical IDO1 Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
Prepare a stock solution of L-tryptophan (substrate) in the assay buffer.
-
Prepare a stock solution of recombinant human IDO1 enzyme in an appropriate buffer and store on ice.
-
Prepare serial dilutions of this compound in the assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and cofactors (e.g., ascorbic acid, methylene (B1212753) blue).
-
Add the IDO1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the L-tryptophan solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration, typically by measuring the absorbance at 320-325 nm after adding a detection reagent (e.g., p-dimethylaminobenzaldehyde).
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Cell-Based IDO1 Inhibition Assay
-
Cell Culture and IDO1 Induction:
-
Seed cells (e.g., a human cancer cell line known to express IDO1) in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with an appropriate concentration of IFNγ for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Maintain a consistent final DMSO concentration.
-
Remove the IFNγ-containing medium and replace it with the medium containing the this compound dilutions or vehicle control.
-
Incubate the plate for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same detection method as in the biochemical assay.
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each this compound concentration relative to the vehicle-treated, IFNγ-stimulated cells.
-
Determine the cellular IC50 value by plotting the data as described for the biochemical assay.
-
It is advisable to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.
-
Mandatory Visualization
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound biochemical assay.
Caption: A logical decision tree for troubleshooting this compound experiments.
References
Technical Support Center: CAY10581 and IDO1 Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with the IDO1 inhibitor CAY10581. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a reversible, uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1). An uncompetitive inhibitor binds only to the enzyme-substrate complex, in this case, the IDO1-tryptophan complex.[1] This mode of inhibition is distinct from competitive inhibitors, which bind to the enzyme's active site in the absence of the substrate.
Q2: My IC50 value for this compound is different from what I expected. What could be the cause?
Variations in IC50 values are common and can be attributed to several factors:[2]
-
Assay Type: Enzymatic (cell-free) and cell-based assays will often yield different IC50 values. Cellular assays introduce complexities like cell permeability, compound metabolism, and physiological reducing environments that are not present in biochemical assays.[3][4]
-
Experimental Conditions: The concentrations of the substrate (L-Tryptophan) and cofactors (e.g., ascorbic acid, methylene (B1212753) blue) can significantly impact the apparent potency of an inhibitor.[5] For an uncompetitive inhibitor like this compound, increasing the substrate concentration will paradoxically increase the inhibitor's apparent potency.
-
Enzyme Activity: The specific activity of the recombinant IDO1 enzyme can vary between batches and suppliers. Ensure you are using a validated, active enzyme.[5]
-
Compound Purity and Stability: The purity of this compound can affect its potency.[2] It is stable for at least four years when stored at -20°C.
Q3: Why are my results from enzymatic and cellular assays poorly correlated?
This is a frequent challenge in IDO1 inhibitor screening.[3] Key reasons include:
-
Different Reducing Environments: Enzymatic assays typically use artificial reducing agents like ascorbic acid and methylene blue to maintain the IDO1 heme iron in its active state. In contrast, cells use physiological reductants like cytochrome b5.[3][4] A compound's activity can vary significantly between these environments.
-
Cellular Factors: Poor cell permeability, rapid efflux from the cell, off-target effects, or compound toxicity can all lead to weaker activity in cellular assays compared to enzymatic assays.[4] It is crucial to perform a cell viability assay in parallel to rule out cytotoxicity.
-
Compound Solubility: this compound has limited aqueous solubility. Precipitates in the cell culture media can lead to an inaccurate assessment of its cellular potency.
Q4: How should I prepare this compound for my experiments?
This compound is soluble in organic solvents like DMSO (up to 3 mg/ml) and DMF (up to 10 mg/ml). For most experiments, a concentrated stock solution should be prepared in 100% DMSO. This stock can then be serially diluted to the final working concentrations. To avoid precipitation, the final concentration of DMSO in the assay (both enzymatic and cellular) should be kept low, typically ≤1%.
Troubleshooting Guide
This guide addresses specific issues that may arise during IDO1 inhibition assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence/absorbance of this compound or other test compounds.[5] 2. Non-enzymatic degradation of L-tryptophan. 3. Contamination of reagents or labware.[5] | 1. Run a blank control containing the compound but no enzyme to measure its intrinsic signal. Subtract this value from your experimental wells. 2. Prepare fresh reagents, especially L-tryptophan and cofactor solutions. 3. Use high-purity water and ensure all materials are properly cleaned. |
| Low or No IDO1 Activity | 1. Inactive or degraded recombinant IDO1 enzyme.[5] 2. Insufficient concentration of cofactors (e.g., methylene blue, ascorbate).[5] 3. Sub-optimal assay conditions (pH, temperature).[5] | 1. Aliquot and store the enzyme at -80°C; avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control (e.g., a well-characterized inhibitor like Epacadostat).[5] 2. Prepare fresh cofactor solutions for each experiment. 3. Optimize pH (typically around 6.5 for enzymatic assays) and ensure the incubation temperature is maintained at 37°C.[5] |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent addition.[5] 2. Variability in cell-based assays (e.g., cell density, passage number, uneven IDO1 induction).[5] 3. Instability of kynurenine (B1673888) in samples. 4. Compound precipitation due to poor solubility. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. 2. Maintain consistent cell seeding densities and use cells within a narrow passage number range. Verify consistent IDO1 expression via Western Blot or qPCR if issues persist. 3. Process samples for kynurenine detection promptly after the reaction is stopped. 4. Visually inspect wells for precipitates after adding the compound. If observed, consider lowering the final concentration or adjusting the solvent. |
| Unexpected Inhibition Kinetics | 1. Misunderstanding of uncompetitive inhibition. 2. Assay conditions favoring other inhibition models. | 1. Remember that for an uncompetitive inhibitor, the IC50 value will decrease as the substrate (L-Tryptophan) concentration increases. 2. Perform kinetic studies by varying the concentrations of both the substrate and this compound to confirm its uncompetitive mechanism. |
Quantitative Data: Comparative IDO1 Inhibitor Performance
While specific IC50 data for this compound is not widely published, the following table summarizes publicly available data for other well-known IDO1 inhibitors to provide a benchmark for comparison. Note that values can vary based on assay conditions.
| Compound | Target | IC50 / EC50 | Mechanism of Action |
| Epacadostat | IDO1 | IC50 = 12 nM (cell-based) | Tryptophan-competitive |
| Navoximod (GDC-0919) | IDO1 | EC50 = 75 nM (cells) | Tryptophan non-competitive |
| BMS-986205 | IDO1 | EC50 = 2 nM (cells) | Irreversible, suicide inhibitor |
| Indoximod (d-1MT) | Downstream of IDO1 | Does not directly inhibit IDO1 | Tryptophan mimetic, acts on mTORC1 |
Experimental Protocols
Protocol 1: General Enzymatic IDO1 Inhibition Assay
This protocol is adapted for a 96-well plate format to measure the ability of this compound to inhibit purified recombinant IDO1 enzyme.
1. Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Reaction Mixture: Prepare fresh in Assay Buffer. Final concentrations in the reaction should be:
-
20 mM Ascorbic Acid
-
10 µM Methylene Blue
-
100 µg/mL Catalase
-
Recombinant Human IDO1 Enzyme (concentration to be optimized for linear reaction kinetics)
-
-
Substrate Solution: L-tryptophan in Assay Buffer (e.g., a 2X stock of 400 µM).
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in 100% DMSO, then dilute further in Assay Buffer to a 10X concentration. The final DMSO concentration should not exceed 1%.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent).
2. Assay Procedure:
-
Add 50 µL of the Reaction Mixture (containing the IDO1 enzyme) to each well of a 96-well plate.
-
Add 10 µL of your inhibitor dilutions (this compound), vehicle control (DMSO in Assay Buffer), or positive control inhibitor to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the L-tryptophan Substrate Solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 30% TCA to each well.[3]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[3]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of the Detection Reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
Protocol 2: General Cell-Based IDO1 Inhibition Assay
This protocol uses a human cancer cell line (e.g., HeLa or SKOV-3) where IDO1 expression is induced by interferon-gamma (IFNγ).
1. Cell Seeding and IDO1 Induction:
-
Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 1 x 10^4 cells/well). Allow cells to adhere overnight.
-
The next day, remove the medium and replace it with fresh culture medium containing an IDO1-inducing agent, typically 100 ng/mL human IFNγ. Include wells without IFNγ as a negative control.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
2. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Carefully remove the IFNγ-containing medium from the wells and replace it with 100 µL of the inhibitor dilutions.
-
Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
3. Kynurenine Measurement:
-
After incubation, collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
In parallel, assess cell viability in a replicate plate using an appropriate method (e.g., MTT, CellTiter-Glo®) to check for compound cytotoxicity.
Visualizations
Caption: The IDO1 pathway and the mechanism of this compound inhibition.
References
Improving the efficacy of CAY10581 in vivo treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the efficacy of CAY10581 in vivo treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and uncompetitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. In the tumor microenvironment, the accumulation of kynurenine and depletion of tryptophan suppress the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This creates an immunosuppressive environment that allows tumor cells to evade the immune system. This compound, by inhibiting IDO1, aims to reverse this immunosuppression and enhance the anti-tumor immune response.
Q2: What are the key considerations for formulating this compound for in vivo studies due to its poor solubility?
A2: this compound is sparingly soluble in aqueous buffers. For in vivo administration, it is crucial to prepare a stable and homogenous formulation. This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[2] A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a suitable vehicle for in vivo use, such as 0.5% methylcellulose (B11928114) in sterile water. It is recommended to prepare the formulation fresh for each experiment and to ensure its homogeneity before administration.
Q3: What is a typical starting dose and administration route for this compound in mouse tumor models?
Q4: How can I assess the in vivo target engagement of this compound?
A4: The primary pharmacodynamic (PD) biomarker for IDO1 inhibition in vivo is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue. Successful target engagement by this compound should result in a significant reduction in this ratio. This can be measured by collecting blood and tumor samples at specified time points after the final dose and analyzing the levels of tryptophan and kynurenine using LC-MS/MS.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: Some small molecule IDO1 inhibitors have been shown to activate the aryl hydrocarbon receptor (AHR). This is a potential off-target effect that should be considered, as AHR activation can have various biological effects and could potentially confound the interpretation of experimental results.
Troubleshooting Guide
Issue 1: Low or inconsistent anti-tumor efficacy in vivo.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Formulation: Ensure this compound is fully dissolved and the formulation is a homogenous suspension. Consider using alternative vehicles or formulation strategies for poorly soluble compounds, such as lipid-based formulations. - Verify Administration Technique: Ensure accurate and consistent dosing, especially with oral gavage, to minimize variability between animals. |
| Suboptimal Dosing | - Conduct Dose-Response Study: Perform a dose-escalation study to determine the optimal dose that provides a balance between efficacy and toxicity. - Assess Pharmacokinetics: If possible, perform a pharmacokinetic study to determine the Cmax, half-life, and AUC of this compound in your animal model to ensure adequate drug exposure. |
| Insufficient Target Engagement | - Measure Kyn/Trp Ratio: Confirm that the administered dose is sufficient to inhibit IDO1 activity by measuring the kynurenine to tryptophan ratio in plasma and tumor tissue. |
| Tumor Model Resistance | - IDO1 Expression: Confirm that your tumor model expresses functional IDO1, as the efficacy of this compound is dependent on its target. - Immune Competent Host: this compound's anti-tumor effect is immune-mediated. Ensure you are using an immunocompetent mouse model (e.g., syngeneic models) rather than immunodeficient models (e.g., nude mice). |
| Compound Instability | - Fresh Formulations: Prepare formulations fresh daily and protect from light to prevent degradation. |
Issue 2: Animal toxicity or adverse effects.
| Potential Cause | Troubleshooting Steps |
| High Dose | - Reduce Dose: If signs of toxicity (e.g., weight loss, lethargy) are observed, reduce the dose or the frequency of administration. |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity associated with the formulation excipients. |
| Off-Target Effects | - Monitor for Unexpected Phenotypes: Be aware of potential off-target effects, such as those mediated by AHR activation, and monitor for any unusual clinical signs. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative Pyranonaphthoquinone IDO1 Inhibitors
Note: Data presented below is for potent pyranonaphthoquinone derivatives from the same class as this compound, as detailed in Kumar et al., 2008.[1] Specific in vivo quantitative data for this compound is not publicly available.
| Compound ID (from Kumar et al., 2008) | Ki (nM) |
| 36 | 70 |
| 41 | 61 |
| 50 | 66 |
Table 2: Generic In Vivo Study Design for a Naphthoquinone-Based IDO1 Inhibitor
| Parameter | Recommendation |
| Animal Model | Syngeneic mouse tumor model (e.g., B16F10 melanoma in C57BL/6 mice, CT26 colon carcinoma in BALB/c mice) |
| Cell Inoculation | Subcutaneous injection of 5 x 10^5 tumor cells into the flank |
| Treatment Start | When tumors reach a mean volume of 50-100 mm³ |
| Vehicle | 0.5% methylcellulose in sterile water |
| Dosing Route | Oral gavage |
| Dose Range | 50-100 mg/kg, administered twice daily (BID) |
| Efficacy Endpoint | Tumor volume measurement every 2-3 days, calculated as (Length x Width²)/2 |
| PD Endpoint | Kyn/Trp ratio in plasma and tumor tissue 2-4 hours after the final dose |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Cell Implantation:
-
Culture B16F10 melanoma cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups when tumors reach a mean volume of approximately 50-100 mm³.
-
-
Formulation Preparation (prepare fresh daily):
-
For a 10 mg/mL solution, weigh the required amount of this compound.
-
Dissolve in a minimal volume of DMSO.
-
Suspend the DMSO solution in 0.5% methylcellulose in sterile water to the final volume.
-
Ensure the final DMSO concentration is below 10%.
-
Vortex thoroughly to create a homogenous suspension.
-
-
Treatment Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage twice daily.
-
Monitor animal weight and clinical signs daily.
-
-
Efficacy Assessment:
-
Measure tumor volumes every 2-3 days.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
-
Protocol 2: Pharmacodynamic (PD) Assay for Target Engagement
-
Sample Collection:
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Store plasma and tumor samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze tryptophan and kynurenine levels in plasma and homogenized tumor tissue using a validated LC-MS/MS method.
-
Calculate the Kyn/Trp ratio for each sample.
-
Compare the Kyn/Trp ratio between the vehicle-treated and this compound-treated groups.
-
Visualizations
Caption: IDO1 metabolic pathway and its immunosuppressive effects.
Caption: A stepwise workflow for in vivo efficacy studies.
References
Validation & Comparative
Validating CAY10581 Activity Against IDO1 in HeLa Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of CAY10581 against Indoleamine 2,3-dioxygenase 1 (IDO1) in HeLa cells. It offers a comparative analysis with established IDO1 inhibitors, Epacadostat and BMS-986205, and includes detailed experimental protocols to enable researchers to generate their own comparative data.
Introduction to IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 suppresses the function of effector T cells and promotes the activity of regulatory T cells within the tumor microenvironment. This immunosuppressive activity makes IDO1 a compelling target for cancer immunotherapy. This compound is a potent and specific inhibitor of IDO1, and this guide outlines the methodologies to validate its efficacy in a common cancer cell line model.
Comparative Analysis of IDO1 Inhibitors
To provide a benchmark for the validation of this compound, this guide includes data on two well-characterized IDO1 inhibitors, Epacadostat and BMS-986205. While a direct comparative study including this compound in HeLa cells is not publicly available, the following table summarizes the known half-maximal inhibitory concentrations (IC50) for these compounds, which can be used as a reference for internally generated data.
| Inhibitor | Target | Mechanism of Action | Reported IC50 in HeLa Cells |
| This compound | IDO1 | Potent and specific inhibitor | 55 nM (general) |
| Epacadostat | IDO1 | Potent and selective inhibitor | ~10 nM - 73 nM |
| BMS-986205 | IDO1 | Potent and selective inhibitor | Data not publicly available |
Experimental Validation Workflow
The following diagram illustrates the general workflow for validating the activity of an IDO1 inhibitor in HeLa cells.
Caption: Experimental workflow for validating IDO1 inhibitor activity.
IDO1 Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical IDO1 signaling pathway and the point of intervention for inhibitors like this compound.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
Induction of IDO1 Expression in HeLa Cells
Objective: To induce the expression of functional IDO1 enzyme in HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
96-well cell culture plates
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
The next day, treat the cells with IFN-γ at a final concentration of 10-100 ng/mL. The optimal concentration should be determined empirically.
-
Incubate the cells for 24-48 hours to induce IDO1 expression.
Kynurenine Measurement Assay
Objective: To quantify the enzymatic activity of IDO1 by measuring the production of kynurenine.
Materials:
-
IFN-γ-stimulated HeLa cells (from Protocol 1)
-
This compound, Epacadostat, and BMS-986205
-
Complete culture medium
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound and the comparator inhibitors in complete culture medium.
-
Remove the medium from the IFN-γ-stimulated HeLa cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect 80 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Add 40 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490-492 nm using a plate reader.
-
Calculate the concentration of kynurenine based on a standard curve and determine the IC50 value for each inhibitor.
HeLa-Jurkat Co-culture Assay for T-cell Activation
Objective: To assess the functional consequence of IDO1 inhibition on T-cell activation.
Materials:
-
IFN-γ-stimulated HeLa cells
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
This compound and comparator inhibitors
-
Human IL-2 ELISA kit
Protocol:
-
Prepare IFN-γ-stimulated HeLa cells in a 96-well plate as described in Protocol 1.
-
On the day of the assay, treat the HeLa cells with serial dilutions of this compound and comparator inhibitors for 4-6 hours.
-
Add Jurkat T-cells to each well at a density of 1 x 10^5 cells/well.
-
Stimulate the co-culture with PHA (e.g., 1 µg/mL) and PMA (e.g., 50 ng/mL).
-
Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatant and measure the concentration of secreted IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
An increase in IL-2 production in the presence of the inhibitor indicates a reversal of IDO1-mediated T-cell suppression.
Data Presentation and Interpretation
All quantitative data from the kynurenine measurement and IL-2 ELISA assays should be summarized in clearly structured tables. Dose-response curves should be generated to determine the IC50 value of this compound and compare it to the benchmark inhibitors. A lower IC50 value for this compound in both assays would indicate superior potency in inhibiting IDO1 activity and restoring T-cell function in this in vitro model.
By following these detailed protocols and comparative frameworks, researchers can effectively validate the activity of this compound against IDO1 in HeLa cells and generate robust data to support its further development as a potential cancer immunotherapeutic agent.
CAY10581 vs. Epacadostat: A Comparative Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), CAY10581 and epacadostat (B560056). The data presented is intended to assist researchers in selecting the appropriate compound for their studies in cancer immunotherapy and other fields where IDO1 inhibition is a key therapeutic strategy.
Performance Overview
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme, which plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[1][2][3] Inhibition of IDO1 is a promising approach in cancer therapy to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[4]
This comparison summarizes the available in vitro data for both compounds, focusing on their inhibitory potency (IC50) in various assay formats.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and epacadostat. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the type of assay (cell-free enzymatic vs. cell-based), the cell line used, and the concentration of the substrate (L-tryptophan).
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | Enzymatic Assay | Recombinant Human IDO1 | 55 nM | [1] |
| Epacadostat | Cell-based Assay | Human IDO1 (in HEK293/MSR cells) | ~10 nM | [5] |
| Epacadostat | Not Specified | IDO1 | 71.8 nM | [5] |
| Epacadostat | Cell-based Assay | Human IDO1 (in HeLa cells) | 7.4 nM | [6][7] |
| Epacadostat | Enzymatic Assay | Recombinant Human IDO1 | 73 nM | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors in vitro.
Caption: The IDO1 signaling pathway, a key target in immunotherapy.
Caption: Workflow for in vitro IDO1 inhibitor efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for cell-free enzymatic and cell-based assays used to evaluate IDO1 inhibitors.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the inhibition of purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (this compound or Epacadostat)
-
Positive Control (known IDO1 inhibitor)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the reaction mixture, the test compound or control, and finally the recombinant IDO1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add the DMAB reagent and measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into cell permeability and activity against the endogenously expressed enzyme.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3)
-
Cell culture medium (e.g., DMEM, McCoy's 5A) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test Compound (this compound or Epacadostat)
-
Positive Control (known IDO1 inhibitor)
-
TCA
-
DMAB reagent
-
96-well cell culture plate
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound or positive control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Add TCA to the supernatant, incubate at 50°C for 30 minutes, and then add the DMAB reagent. Measure the absorbance at 480 nm to quantify kynurenine.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.
Conclusion
Both this compound and epacadostat demonstrate potent in vitro inhibition of IDO1. Epacadostat has been more extensively characterized in a variety of cellular assays, consistently showing low nanomolar potency.[5][6][7] this compound also exhibits strong inhibitory activity in the nanomolar range.[1] The choice between these two inhibitors may depend on the specific requirements of the planned experiments, including the desired assay format and the cell systems being utilized. The provided protocols offer a robust framework for conducting in vitro comparative studies to further elucidate the relative potency and characteristics of these and other IDO1 inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IDO1 Inhibitors for Researchers and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment. The enzymatic catabolism of tryptophan to kynurenine (B1673888) by IDO1 depletes the local environment of an essential amino acid for T-cell function and produces immunosuppressive metabolites. This guide provides a comparative analysis of CAY10581 and other prominent IDO1 inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Comparative Performance of IDO1 Inhibitors
The efficacy of IDO1 inhibitors is primarily assessed by their potency in inhibiting the IDO1 enzyme, typically measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in enzymatic and cell-based assays, respectively. The following table summarizes the available quantitative data for this compound and other key IDO1 inhibitors.
| Compound | Target | IC50/EC50 | Selectivity vs. IDO2 | Selectivity vs. TDO | Mechanism of Action |
| This compound | IDO1 | Data not publicly available | Not specified | Not specified | Reversible, Uncompetitive |
| Epacadostat (INCB024360) | IDO1 | IC50 = 10 nM (enzymatic), 71.8 nM (cell-based)[1] | >1000-fold[1] | >1000-fold[1] | Reversible, Competitive (Tryptophan)[2][3] |
| Navoximod (GDC-0919) | IDO1 | Ki = 7 nM, EC50 = 75 nM (cell-based)[4][5] | Not specified | ~10- to 20-fold[3] | Reversible, Non-competitive (Tryptophan)[3] |
| Linrodostat (BMS-986205) | IDO1 | IC50 = 1.1 nM (IDO1-HEK293 cells), 1.7 nM (HeLa cells)[6] | Not specified | >2000-fold vs TDO-HEK293 cells | Irreversible, Suicide inhibitor[6] |
Signaling Pathways and Experimental Workflows
To understand the context of IDO1 inhibition and the methods used for evaluation, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow.
IDO1 signaling pathway and the point of intervention for inhibitors.
A generalized workflow for evaluating the potency and efficacy of IDO1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of IDO1 inhibitors. The following are generalized protocols for key experiments.
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA to each well.
-
Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Kynurenine Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader. The amount of kynurenine produced is proportional to the absorbance.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound (e.g., this compound)
-
Reagents for kynurenine detection (as in the in vitro assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the in vitro enzymatic assay protocol.
-
Data Analysis: Determine the EC50 value of the compound by plotting the percentage of kynurenine production inhibition against the compound concentration.
Conclusion
The landscape of IDO1 inhibitors presents a range of compounds with diverse mechanisms of action and potencies. While inhibitors like Epacadostat, Navoximod, and Linrodostat have been characterized to varying extents, publicly available quantitative data for this compound is currently limited. This compound is described as a reversible and uncompetitive inhibitor. For a comprehensive evaluation, it is imperative to determine its IC50 and EC50 values using standardized enzymatic and cell-based assays as detailed in this guide. Such data will enable a direct and objective comparison with other leading IDO1 inhibitors, aiding researchers and drug development professionals in making informed decisions for their therapeutic programs.
References
- 1. Enzyme Inhibition (IC50) Test Kit, Human, Male - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CAY10581 specificity for IDO1 over IDO2 or TDO
This guide provides a comprehensive comparison of the inhibitory activity of CAY10581 against indoleamine 2,3-dioxygenase 1 (IDO1) versus indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). The information is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid tryptophan.[1] In the context of cancer, upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion.[2] This makes IDO1 a compelling target for cancer immunotherapy. This compound is a potent inhibitor of IDO1. However, the human genome contains two other enzymes that catalyze the same rate-limiting step in tryptophan metabolism: IDO2 and TDO.[1] For a therapeutic agent to be effective and minimize off-target effects, it is crucial to understand its selectivity profile against these related enzymes.
Comparative Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibitory potency of this compound against IDO1, IDO2, and TDO.
| Enzyme | This compound IC50 | Assay Type | Reference |
| IDO1 | 55 - 59 nM | Biochemical (Recombinant Human) | [3][4][5] |
| 12 nM | Cellular (HeLa cells) | ||
| IDO2 | Data not available | - | |
| TDO | > 10 µM | Biochemical |
Note: While a specific IC50 value for this compound against IDO2 is not publicly available, research indicates that IDO2 has significantly weaker enzymatic activity compared to IDO1.[6]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the metabolic pathway it targets and the experimental workflow used to determine its inhibitory activity.
Tryptophan catabolism pathway and the inhibitory action of this compound on IDO1.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CAY10581 and Other IDO1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor CAY10581 against other notable inhibitors in the field. This document summarizes their mechanisms of action, inhibitory potencies, and provides a detailed protocol for assessing their effects on IDO1 protein expression via Western blot analysis.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a significant role in tumor immune evasion, making it a compelling target for cancer immunotherapy.[1][4][5][6] A variety of small molecule inhibitors have been developed to target IDO1, each with distinct biochemical properties. This guide focuses on this compound and provides a comparative context with other well-documented inhibitors such as epacadostat (B560056), linrodostat, and navoximod.
Comparison of IDO1 Inhibitors: Mechanism and Potency
It is crucial to note that some IDO1 inhibitors, such as epacadostat and linrodostat, have been observed to paradoxically increase IDO1 protein levels in cellular assays.[8] This is hypothesized to be due to the stabilization of the IDO1 protein in a non-enzymatic conformation.[5] The effect of this compound on IDO1 protein expression remains to be publicly reported and would require direct experimental investigation using methods like Western blotting.
The following table summarizes the key characteristics of this compound in comparison to other prominent IDO1 inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 | Reference |
| This compound | Reversible, Uncompetitive | IDO1 | 55 nM (enzyme assay) | [9] |
| Epacadostat | Competitive | IDO1 | 12 nM (cell-based assay) | [4] |
| Linrodostat | Competitive | IDO1 | 2.1 nM (cell-based assay) | [10] |
| Navoximod | Non-competitive | IDO1 | 160 nM (cell-based assay) | [10][11] |
Experimental Protocols: Western Blot Analysis of IDO1 Expression
To facilitate the direct comparison of this compound and other inhibitors on IDO1 protein expression, a detailed protocol for Western blot analysis is provided below. This protocol is a composite of established methods and can be adapted for specific cell lines and experimental conditions.[5][6][12][13]
Cell Culture and IDO1 Induction:
-
Cell Line Selection: Choose a human cancer cell line known to express IDO1 upon stimulation, for example, HeLa or SKOV-3 cells.[14]
-
Cell Seeding: Plate the cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with human interferon-gamma (IFN-γ) at a concentration of 10-100 ng/mL for 16-24 hours.[6] Include an untreated control group.
-
Inhibitor Treatment: Following IFN-γ induction, treat the cells with varying concentrations of this compound and other IDO1 inhibitors for a specified duration (e.g., 24 hours). A vehicle-treated control (e.g., DMSO) should be included.
Protein Extraction and Quantification:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting:
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 (e.g., rabbit anti-IDO1) overnight at 4°C. A loading control antibody, such as anti-β-actin or anti-GAPDH, should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the IDO1 signal to the loading control.
Visualizing Pathways and Workflows
To further aid in the understanding of IDO1's role and the experimental approach to its study, the following diagrams are provided.
Caption: The IDO1 signaling pathway creates an immunosuppressive tumor microenvironment.
Caption: A generalized workflow for assessing IDO1 protein expression after inhibitor treatment.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDO1 antibody Ido1 Antibody [sigmaaldrich.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncolines.com [oncolines.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validating CAY10581 Efficacy: A Comparative Guide to Kynurenine Quantification via HPLC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the efficacy of CAY10581, a potent inhibitor of kynurenine-3-monooxygenase (KMO). The focus is on a robust HPLC-based method for quantifying kynurenine (B1673888) levels, a key indicator of KMO inhibition.
The kynurenine pathway is a critical metabolic route for tryptophan, and its dysregulation is implicated in a range of diseases, from neurodegenerative disorders to cancer.[1] KMO is a pivotal enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[2][3] Inhibition of KMO is a promising therapeutic strategy, and validating the activity of inhibitors like this compound is paramount. This guide outlines a detailed experimental protocol for quantifying kynurenine by High-Performance Liquid Chromatography (HPLC) and compares this compound with other known KMO inhibitors.
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary route for tryptophan degradation in mammals.[2] As illustrated in the diagram below, KMO occupies a crucial branch point in this pathway. By converting kynurenine to 3-HK, KMO directs the pathway towards the production of potentially neurotoxic metabolites.[3] Inhibition of KMO is expected to lead to an accumulation of kynurenine and a subsequent shift towards the production of kynurenic acid, a neuroprotective metabolite.[3]
Comparative Analysis of KMO Inhibitors
To objectively assess the performance of this compound, a comparative study against other known KMO inhibitors is essential. This allows for the benchmarking of its potency and specificity. The following table summarizes key inhibitors that can be used for comparison.
| Inhibitor | Type | Reported IC50 | Reference |
| This compound | Test Compound | To be determined | - |
| Ro 61-8048 | Small Molecule | ~20 nM | [4] |
| GSK180 | Small Molecule | ~6 nM | [5] |
| UPF 648 | Small Molecule | ~20 nM | [4] |
| Apigenin | Natural Flavonoid | ~24.14 µM | [4] |
Experimental Protocol: HPLC Quantification of Kynurenine
This section details a robust HPLC method for the quantification of kynurenine in cell culture supernatants, a common experimental system for evaluating KMO inhibitors.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line expressing KMO (e.g., HEK293 cells stably transfected with human KMO) in 6-well plates at a density of 1 x 10^6 cells/well.[6]
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of L-kynurenine (e.g., 200 µM) and the KMO inhibitors at varying concentrations (e.g., a serial dilution of this compound and other comparators).[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 20-24 hours).[5]
II. Sample Preparation
-
Collection: Collect the cell culture supernatant from each well.
-
Protein Precipitation: To remove proteins that can interfere with the HPLC analysis, add an equal volume of a protein precipitating agent, such as 10% trichloroacetic acid (TCA) or perchloric acid, to the supernatant.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
III. HPLC Analysis
The following HPLC parameters are based on established methods for kynurenine quantification.[6]
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 15 mM potassium phosphate (B84403) (pH 6.4) containing 2.7% (v/v) acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV detector at 360 nm (for kynurenine) and 286 nm (for tryptophan, if desired) |
| Run Time | Approximately 10 minutes |
IV. Data Analysis
-
Standard Curve: Prepare a series of kynurenine standards of known concentrations and inject them into the HPLC system to generate a standard curve of peak area versus concentration.
-
Quantification: Determine the concentration of kynurenine in the experimental samples by interpolating their peak areas from the standard curve.
-
IC50 Calculation: Plot the percentage of KMO inhibition (calculated relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
Experimental Workflow for KMO Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the efficacy of KMO inhibitors.
Logical Framework for Validating this compound
The validation of this compound as a potent and selective KMO inhibitor follows a logical progression of experiments, as depicted below.
By following the detailed protocols and comparative framework outlined in this guide, researchers can robustly validate the efficacy of this compound and other KMO inhibitors, contributing to the development of novel therapeutics for a range of diseases. The use of a standardized HPLC method ensures reproducible and comparable data, which is crucial for advancing drug discovery programs.
References
- 1. Liquid chromatography-tandem mass spectrometry based simultaneous quantification of tryptophan, serotonin and kynurenine pathway metabolites in tissues and cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of CAY10581: A Comparative Guide to IDO1 Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of CAY10581, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and compares its performance with other notable IDO1 inhibitors. The content is designed to offer an objective analysis supported by available experimental data to inform research and drug development decisions in the field of oncology.
Introduction to IDO1 Inhibition in Cancer Therapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[1][2] This metabolic alteration suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade the host immune system.[3] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity.[3] Several small molecule inhibitors of IDO1 have been developed and investigated in preclinical and clinical settings.[4] This guide focuses on this compound and provides a comparative analysis with other prominent IDO1 inhibitors: Epacadostat (B560056), Navoximod (B609430), and Indoximod.
Comparative Analysis of IDO1 Inhibitors
This section presents a summary of the key characteristics and available performance data for this compound and its alternatives.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Mechanism of Action | Target | Cell Line | IC50 | Reference |
| This compound | Reversible uncompetitive inhibitor | Human recombinant IDO1 | - | 59 nM | |
| HeLa cell IDO1 | HeLa | 12 nM | [5] | ||
| Epacadostat | Competitive inhibitor | Human recombinant IDO1 | - | 71.8 nM | [6] |
| HeLa cell IDO1 | HeLa | 7.4 nM | [4] | ||
| IFNγ-stimulated OCI-AML2 cells | OCI-AML2 | 3.4 nM | [7] | ||
| Navoximod (GDC-0919) | Potent inhibitor | Human recombinant IDO1 | - | 7 nM (Ki) | [8] |
| Cell-based IDO1 assay | - | 75 nM (EC50) | [8] | ||
| Human monocyte-derived DCs | - | 80 nM (ED50) | [9] | ||
| Mouse DCs from tumor-draining lymph nodes | - | 120 nM (ED50) | [9] | ||
| Indoximod | Tryptophan mimetic, acts downstream of IDO1 | IDO pathway | - | Does not directly inhibit IDO1 enzyme | [10] |
Table 2: Preclinical and Clinical Observations
| Compound | Cancer Model(s) | Key Findings | Reference |
| This compound | Mesenchymal stem cells | Abrogated growth inhibition by IFN-gamma. | [11] |
| Epacadostat | CT26 colon carcinoma (mouse) | Suppressed kynurenine generation and tumor growth in immunocompetent mice. | [7] |
| Advanced solid tumors (human) | Generally well-tolerated and showed dose-dependent inhibition of IDO1. | [12] | |
| Unresectable or metastatic melanoma (human) | Combination with pembrolizumab (B1139204) did not show a significant benefit over pembrolizumab alone in a Phase 3 trial. | [13] | |
| Navoximod (GDC-0919) | B16F10 melanoma (mouse) | In combination with a vaccine, significantly enhanced anti-tumor responses, leading to a ~95% reduction in tumor volume. | [9][14] |
| Advanced solid tumors (human) | Well-tolerated and demonstrated transient decreases in plasma kynurenine. Stable disease was observed in 36% of efficacy-evaluable patients. | [15] | |
| Advanced solid tumors (human) | In combination with atezolizumab, showed acceptable safety and tolerability with partial or complete responses in various tumor types. | [16] | |
| Indoximod | Advanced melanoma (human) | In combination with pembrolizumab, resulted in a 52% overall response rate in a Phase 2 trial. | [17] |
| Advanced melanoma (human) | Updated results from a Phase 2 trial showed a 61% overall response rate with a 20% complete response rate when combined with pembrolizumab. | [18] | |
| Recurrent pediatric brain tumors (human) | Well-tolerated in combination with chemotherapy and radiation. | [19] |
Signaling Pathways and Experimental Workflows
Visual representations of the IDO1 signaling pathway and common experimental workflows are provided below to facilitate understanding.
References
- 1. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenines as a Novel Target for the Treatment of Malignancies [mdpi.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 15. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. academic.oup.com [academic.oup.com]
Evaluating the Synergistic Potential of CAY10581 with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of immunotherapy strategies targeting distinct but complementary pathways holds immense promise for advancing cancer treatment. This guide provides a comprehensive evaluation of the synergistic effects of combining CAY10581, an inhibitor of Indoleamine 2,3-dioxygenase (IDO), with programmed cell death protein 1 (PD-1) inhibitors. While direct preclinical or clinical data on the combination of this compound with PD-1 inhibitors is limited in publicly available literature, this guide will draw upon the extensive research conducted on other IDO inhibitors to provide a comparative framework. This includes an examination of the underlying biological rationale, a review of key preclinical and clinical findings with other IDO inhibitors, and detailed experimental protocols to empower further research in this critical area.
Introduction to this compound and the IDO Pathway
This compound is a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of IDO by cancer cells and immune cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift creates an immunosuppressive milieu by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By blocking IDO, this compound is hypothesized to reverse this immunosuppression, thereby restoring anti-tumor immunity.
The Rationale for Combining this compound with PD-1 Inhibitors
PD-1 is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment. The interaction between PD-1 and PD-L1 delivers an inhibitory signal to the T cell, leading to T cell exhaustion and dysfunction, a major mechanism of tumor immune evasion. PD-1 inhibitors, a class of monoclonal antibodies, block this interaction, thereby "releasing the brakes" on the immune system and enabling T cells to recognize and attack cancer cells.[1][2]
The synergistic potential of combining an IDO inhibitor like this compound with a PD-1 inhibitor stems from their complementary mechanisms of action. While PD-1 inhibitors reinvigorate existing anti-tumor T cells, IDO inhibitors can help create a more favorable, less immunosuppressive tumor microenvironment for these T cells to function effectively.[3][4] Preclinical studies with other IDO inhibitors have shown that this combination can lead to enhanced tumor growth inhibition and improved survival in various cancer models.[3][5]
Comparative Analysis of IDO Inhibitors in Combination with PD-1 Blockade
While specific data for this compound is lacking, several other IDO inhibitors have been extensively studied in combination with PD-1 inhibitors. The following table summarizes key information for some of the most prominent examples.
| Inhibitor | Mechanism of Action | Key Preclinical Findings with PD-1 Inhibitors | Key Clinical Findings with PD-1 Inhibitors |
| Epacadostat | Potent and selective reversible inhibitor of IDO1. | Showed synergistic anti-tumor activity in multiple syngeneic mouse models, leading to increased T cell infiltration and activation.[6] | Phase 1/2 trials showed promising initial efficacy in melanoma. However, the Phase 3 ECHO-301 trial in combination with pembrolizumab (B1139204) for metastatic melanoma failed to meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[4][7][8] |
| Navoximod (GDC-0919) | Potent, selective, and orally bioavailable IDO1 inhibitor. | Demonstrated enhanced anti-tumor efficacy and improved T cell responses in combination with anti-PD-L1 antibodies in preclinical models.[9] | Early phase clinical trials have been conducted, but no large-scale efficacy data in combination with PD-1 inhibitors is available. |
| Indoximod | Tryptophan mimetic that indirectly inhibits the IDO pathway by activating the mTOR pathway and reversing tryptophan-depletion stress.[9] | Showed synergistic anti-tumor effects with checkpoint inhibitors in preclinical models.[10] | Phase 2 studies in combination with pembrolizumab in advanced melanoma showed promising response rates.[11] |
Experimental Protocols
To facilitate further research into the synergistic effects of this compound and PD-1 inhibitors, detailed protocols for key in vivo experiments are provided below.
In Vivo Tumor Growth and Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of this compound in combination with a PD-1 inhibitor in a syngeneic mouse model.[12]
1. Cell Culture and Tumor Implantation:
- Culture a suitable murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) in appropriate media.
- Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female C57BL/6 mice.
2. Animal Randomization and Treatment:
- Monitor tumor growth using calipers. When tumors reach an average volume of 50-100 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control (e.g., PBS or appropriate vehicle for this compound)
- Group 2: this compound (dose and schedule to be determined by pharmacokinetic and pharmacodynamic studies)
- Group 3: Anti-mouse PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg, intraperitoneally, twice weekly)
- Group 4: this compound + Anti-mouse PD-1 antibody (same doses and schedules as single-agent arms)
- Administer treatments for a predefined period (e.g., 2-3 weeks).
3. Monitoring and Data Collection:
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health status regularly.
- At the end of the study, euthanize mice and excise tumors for further analysis.
4. Data Analysis:
- Plot mean tumor growth curves for each treatment group.
- Perform statistical analysis (e.g., two-way ANOVA with Tukey's post-hoc test) to compare tumor growth between groups.
- Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.[2]
1. Tumor Dissociation:
- Excise tumors from euthanized mice and place them in ice-cold PBS.
- Mince the tumors into small pieces and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
2. Staining for Flow Cytometry:
- Count the cells and aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.
- Stain for cell viability using a viability dye (e.g., Zombie Aqua).
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently labeled antibodies. A typical panel might include antibodies against CD45, CD3, CD4, CD8, FoxP3 (for Tregs), CD11b, Gr-1 (for MDSCs), and F4/80 (for macrophages).
- For intracellular staining (e.g., FoxP3, cytokines like IFN-γ and TNF-α), fix and permeabilize the cells using a fixation/permeabilization buffer kit before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo).
- Gate on live, singlet, CD45+ cells to identify immune cells.
- Quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) within the tumor.
- Compare the immune cell profiles between the different treatment groups.
Visualizing the Mechanisms of Action
To better understand the signaling pathways targeted by this compound and PD-1 inhibitors, the following diagrams are provided.
Caption: this compound inhibits the IDO enzyme, preventing tryptophan depletion and kynurenine production.
Caption: PD-1 inhibitors block the interaction between PD-1 on T cells and PD-L1 on tumor cells.
Conclusion and Future Directions
The combination of IDO inhibitors with PD-1 blockade represents a rational and promising strategy in cancer immunotherapy. While the initial excitement surrounding this combination was tempered by the results of the ECHO-301 trial with epacadostat, the scientific rationale remains strong. The failure of one agent does not necessarily invalidate the entire class, and ongoing research with other IDO inhibitors, such as indoximod, continues to show promise.
For this compound, preclinical studies are urgently needed to evaluate its efficacy and safety, both as a monotherapy and in combination with PD-1 inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to optimize dosing and treatment schedules. A deeper understanding of the complexities of the tumor microenvironment and the interplay between different immune checkpoint pathways will be crucial for unlocking the full potential of this therapeutic approach. This guide provides a foundational framework to support these critical research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ASCO Post [ascopost.com]
- 8. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CAY10581: A Comparative Guide to IDO1 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, this guide provides a comprehensive comparison of CAY10581 against other known inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to aid in the selection of appropriate compounds for research and development.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein and a promising target for cancer immunotherapy.[1] The enzyme catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway.[2][3] This process leads to the depletion of tryptophan, which is essential for T-cell function, and the production of immunosuppressive kynurenine metabolites.[1] By creating an immune-tolerant microenvironment, elevated IDO1 activity allows cancer cells to evade immune destruction.[4] Small molecule inhibitors of IDO1 aim to reverse this immunosuppression and enhance anti-tumor immunity.[1]
This compound is a reversible and uncompetitive inhibitor of IDO1.[5][6] This guide provides a direct comparison of its performance with other well-characterized IDO1 inhibitors.
Comparative Performance of IDO1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable IDO1 inhibitors. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[7] It is important to note that IC50 values can vary between studies and cell lines due to factors such as compound purity and specific growth conditions.[8]
| Compound | Reported IC50 | Mechanism of Action | Reference |
| This compound | 55 nM (enzymatic) | Reversible, Uncompetitive | [6] |
| Epacadostat | 12 nM (cell-based), 72 nM (enzymatic) | Tryptophan-competitive | [1][9][10] |
| BMS-986205 | ~2 nM (cell-based), 50 nM (cell-based) | Irreversible, Suicide inhibitor | [1][11] |
| Navoximod (GDC-0919) | 75 nM (cell-based) | Tryptophan non-competitive | [1][10] |
| Ido1-IN-16 | 10 nM (cell-based), 2 nM (biochemical) | Selective inhibitor | [2] |
| Indoximod (d-1MT) | Does not directly inhibit IDO1 enzyme | Tryptophan mimetic, acts on mTORC1 | [1][10] |
Visualizing the IDO1 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach for evaluating IDO1 inhibitors, the following diagrams illustrate the IDO1 signaling pathway in the tumor microenvironment and a typical experimental workflow.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and well-defined experimental assays. Below are detailed methodologies for both cell-free enzymatic and cell-based functional assays to evaluate IDO1 inhibitors.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.[4]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Inhibitor (e.g., this compound)
-
Positive Control (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 50 mM potassium phosphate buffer (pH 6.5), prepare a reaction mixture containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[4][12]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and a known IDO1 inhibitor (positive control) in the reaction mixture.
-
Enzyme and Substrate Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate. Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[12]
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.[12]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[2][12]
-
Kynurenine Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent.[2]
-
Measurement: Measure the absorbance at 480 nm using a microplate reader to quantify the amount of kynurenine produced.[2]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][13]
Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into a compound's cell permeability and activity on the endogenously expressed enzyme.[11][12]
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)[2][11]
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFNγ)
-
Test Inhibitor (e.g., this compound)
-
Positive Control (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plate
-
CO2 Incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate and allow them to attach overnight.[11]
-
IDO1 Induction: Replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.[2][11]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor and a positive control in complete culture medium. Remove the IFNγ-containing medium and replace it with the inhibitor dilutions. Include a vehicle-only control.[2]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[2]
-
Kynurenine Measurement:
-
Collect the cell culture supernatant from each well.[2]
-
Add TCA to the supernatant to precipitate proteins.[2]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifuge the plate to pellet the precipitated protein.[2]
-
Transfer the clear supernatant to a new 96-well plate.[2]
-
Add Ehrlich's reagent and incubate at room temperature for 10 minutes.[2]
-
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.[2]
-
Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in the samples and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[2]
Conclusion
This guide provides a comparative overview of this compound against other established IDO1 inhibitors. The provided data and experimental protocols offer a framework for researchers to effectively evaluate and select the most suitable compounds for their specific research needs in the dynamic field of cancer immunotherapy. A thorough assessment using standardized enzymatic and cell-based assays is crucial for characterizing the potency, selectivity, and therapeutic potential of any IDO1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
Safety Operating Guide
Proper Disposal of CAY10581: A Step-by-Step Guide for Laboratory Professionals
For research use only. Not intended for diagnostic or therapeutic use.
Researchers and laboratory personnel handling CAY10581 must adhere to stringent disposal procedures to ensure safety and regulatory compliance. While a comprehensive, publicly accessible Safety Data Sheet (SDS) from the primary manufacturer, Cayman Chemical, is not available, guidance from a Santa Cruz Biotechnology SDS for this compound and general best practices for chemical waste management provide a framework for its safe disposal. Cayman Chemical advises that this material should be considered hazardous until further information is available, a caution that should guide all handling and disposal protocols.
Essential Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of this compound Properties for Disposal Consideration
| Property | Information | Source |
| Chemical Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | Cayman Chemical |
| CAS Number | 1018340-07-2 | Cayman Chemical |
| Physical Form | Crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO and dimethyl formamide (B127407) (DMF) | Cayman Chemical |
| Hazard Status | Considered hazardous by Cayman Chemical; Not considered hazardous by Santa Cruz Biotechnology SDS (SC-223871) | Cayman Chemical, Santa Cruz Biotechnology |
Step-by-Step Disposal Protocol
The following procedure is a synthesis of available information and general laboratory safety standards. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.
-
Waste Collection:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., pipette tips, vials, and absorbent paper), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Ensure the container is kept securely closed when not in use.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1018340-07-2," and an approximate concentration and quantity.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathways and Logical Relationships
As this compound is an inhibitor of indoleamine 2,3-dioxygenase (IDO), its mechanism of action is relevant to its classification as a bioactive chemical. The following diagram illustrates its role in the kynurenine (B1673888) pathway.
Caption: this compound inhibits the IDO enzyme, blocking tryptophan catabolism.
Given the conflicting hazard information, it is prudent to treat this compound with a high degree of caution. Always err on the side of safety and adhere to the most stringent disposal protocols available. Your institution's EHS department is the ultimate authority on the proper disposal procedures in your specific location.
Personal protective equipment for handling CAY10581
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of CAY10581, a reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various stages of handling. This material should be considered hazardous, and appropriate precautions should be taken at all times.[1]
| Operation Stage | Eye and Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | NIOSH-approved respirator (e.g., N95) to prevent inhalation of dust. | Laboratory coat. |
| Preparing Solutions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Work in a well-ventilated area or chemical fume hood. | Laboratory coat. |
| Administering to Cell Cultures or Animals | Safety glasses. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Not generally required if performed in a biological safety cabinet. | Laboratory coat. |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | NIOSH-approved respirator with appropriate cartridges. | Chemical-resistant apron or suit. |
| Waste Disposal | Safety glasses or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Not generally required if containers are sealed. | Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1]
-
Ensure the container is tightly sealed and stored in a designated, well-ventilated, and secure area.
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure all necessary PPE is donned correctly.
-
Use a calibrated analytical balance and clean spatulas for weighing.
-
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] Prepare a stock solution by dissolving the compound in the solvent of choice. The solubility is approximately 3 mg/ml in DMSO and 10 mg/ml in DMF.[1]
-
For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer.[1] The solubility in a 1:9 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1]
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use:
-
When diluting stock solutions or adding the compound to experimental systems, always wear appropriate PPE.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with institutional and local regulations.
Solid Waste:
-
Contaminated items such as weighing papers, pipette tips, and gloves should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste:
-
Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
Empty Containers:
-
The original product vial should be disposed of as hazardous waste.
Indoleamine 2,3-Dioxygenase (IDO) Signaling Pathway
This compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is a key enzyme in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan.[2][3][4] In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[5][6] This leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. These metabolic changes suppress the activity of effector T cells and natural killer (NK) cells and promote the generation and activation of regulatory T cells (Tregs), ultimately leading to immune tolerance of the tumor.[5] By inhibiting IDO, this compound can help to restore anti-tumor immune responses.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
